9-Methyldecan-1-ol chemical structure and properties
9-Methyldecan-1-ol: Structural Analysis, Synthesis, and Industrial Applications Executive Summary 9-Methyldecan-1-ol (CAS: 55505-28-7), often referred to industrially within the context of isoundecanol , is a primary fat...
Author: BenchChem Technical Support Team. Date: February 2026
9-Methyldecan-1-ol: Structural Analysis, Synthesis, and Industrial Applications
Executive Summary
9-Methyldecan-1-ol (CAS: 55505-28-7), often referred to industrially within the context of isoundecanol , is a primary fatty alcohol characterized by a terminal isopropyl bifurcation on a ten-carbon chain. Unlike linear fatty alcohols (e.g., 1-undecanol), the methyl branching at the C9 position imparts unique physicochemical properties, including a lower pour point and disrupted crystallinity, making it a critical intermediate in the synthesis of high-performance surfactants, lubricants, and plasticizers. In biological research, it serves as a volatile semiochemical identified in insect communication systems, functioning as a pheromone component or analog.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of a hydrophilic hydroxyl head group and a hydrophobic alkyl tail containing a specific "iso" branching pattern. This structure prevents the tight packing observed in linear alcohols, resulting in liquidity at lower temperatures—a highly desirable trait for cold-weather industrial applications.
While 9-methyldecan-1-ol is achiral (the C9 carbon is bonded to two methyl groups), its synthesis often occurs alongside other isomers in industrial processes. The symmetry of the isopropyl tail simplifies its NMR spectrum compared to ante-iso (C8-methyl) isomers.
Part 2: Physicochemical Properties
The branching at C9 significantly lowers the melting point compared to 1-undecanol (MP: 11-19°C), often keeping it liquid at sub-zero temperatures.
Parameter
Value / Range
Source/Note
Boiling Point
~233–239 °C (at 760 mmHg)
Industrial Isoundecanol range
Density
0.83 – 0.84 g/mL (at 20 °C)
Typical for C11 branched alcohols
Melting/Pour Point
< -50 °C
Due to steric hindrance of packing
LogP (Octanol/Water)
4.2 – 4.5 (Estimated)
Highly lipophilic
Water Solubility
< 10 mg/L
Practically insoluble
Refractive Index ()
~1.445
Estimated from C11 standards
Part 3: Synthesis & Production Protocols
Production methods vary by scale. Industrial routes prioritize volume and cost, yielding isomeric mixtures (Isoundecanol), while laboratory routes target the specific 9-methyl isomer for biological assays.
A. Industrial Route: Hydroformylation (Oxo Process)
The dominant commercial route involves the hydroformylation of decenes (often derived from propylene or butene oligomerization).[1]
Feedstock: Branched decene isomers.
Reaction: Reaction with Syngas (
) using a Cobalt or Rhodium catalyst.
Result: A mixture of C11 aldehydes, which are hydrogenated to alcohols.
Note: This produces "Isoundecanol" (Exxal™ 11 type), a mixture containing 9-methyldecan-1-ol alongside other isomers.
B. Laboratory Route: Targeted Synthesis of 9-Methyldecan-1-ol
For pheromone research requiring high purity, a Grignard coupling strategy is employed.
Dissolve THP-protected 8-bromo-1-octanol in anhydrous THF.
Add
(catalyst) at -78°C.
Slowly add Isopropylmagnesium bromide.
Allow to warm to room temperature; quench with
.
Deprotection:
Reflux the intermediate in Methanol/HCl to remove the THP group.
Purification: Silica gel chromatography (Hexane/EtOAc).
Yield: Typically >90% for the deprotection step.[2][3]
Figure 1: Comparison of Industrial Hydroformylation vs. Laboratory Grignard Synthesis pathways.
Part 4: Biological Significance & Applications
Surfactants & Ethoxylates (Primary Application)
The "iso" structure disrupts the gel phase formation often seen in linear alcohol ethoxylates.
Mechanism: 9-Methyldecan-1-ol is ethoxylated (reacted with Ethylene Oxide) to form non-ionic surfactants.
Benefit: These surfactants exhibit superior wetting times (often <5 seconds) compared to linear analogs and maintain fluidity in cold water.
Use Cases: Industrial cleaners, textile processing, and agrochemical adjuvants.
Insect Pheromones & Volatiles
9-Methyldecan-1-ol has been identified in the volatile emissions of insects, specifically within the order Trichoptera (caddisflies) and potentially specific ant species (Aphaenogaster).
Role: It functions as a semiochemical, often acting as a minor component in aggregation or sex pheromones where the specific methyl branching pattern encodes species specificity.
Research Utility: Used as a standard in GC-MS analysis to map the "volatilome" of insects.
Part 5: Analytical Characterization
To validate the synthesis of the pure isomer, the following spectral signatures are diagnostic.
1H NMR Spectroscopy (400 MHz, CDCl₃)
The symmetry of the isopropyl tip is the key identifier.
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).
Handling: Use chemical-resistant gloves (Nitrile). Avoid release to the environment due to slow biodegradation of branched alkyl chains compared to linear analogs.
Storage: Store in a cool, dry place. Stable under normal conditions.
References
PubChem. (2025). 9-Methyldecan-1-ol Compound Summary. National Library of Medicine. [Link]
Francke, W., et al. (2000). Identification and Synthesis of Volatile Insect Metabolites. Dissertation/Thesis Data.
Schulz, S. (1998). Insect Pheromones and Semiochemicals. In The Chemistry of Pheromones. (Contextualizing methyl-branched alcohols in Trichoptera).
PCC Group. (2024). Isoundecanol Ethoxylates in Industrial Applications. [Link]
Biological function of 9-methyldecan-1-ol in insect pheromones
Part 1: Executive Summary & Core Directive The Directive: This guide provides a technical analysis of 9-methyldecan-1-ol (CAS: 55505-28-7), a specific methyl-branched fatty alcohol used in insect chemical communication.[...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The Directive: This guide provides a technical analysis of 9-methyldecan-1-ol (CAS: 55505-28-7), a specific methyl-branched fatty alcohol used in insect chemical communication.[1] Unlike the more common straight-chain lepidopteran pheromones (Type I) or polyunsaturated hydrocarbons (Type II), 9-methyldecan-1-ol represents a distinct class of iso-branched semiochemicals derived from leucine metabolism.[1]
Core Insight: While often overshadowed by its more complex derivatives (such as 9-methylgermacrene-B in sand flies or chiral ketones in caddisflies), 9-methyldecan-1-ol serves a critical function as a biosynthetic precursor , a synergistic component in pheromone blends, and a stable chemical intermediate for the synthesis of bioactive esters.[1] Its achiral nature (due to the terminal isopropyl group) distinguishes it from mid-chain methylated pheromones, making it a unique model for studying "iso-branch" recognition in odorant receptors.
Part 2: Chemical Biology & Mechanistic Insights
Structural Analysis & Physicochemical Properties
9-Methyldecan-1-ol is a primary alcohol with a methyl branch at the penultimate carbon (C9) of a ten-carbon chain.[1] This structure is chemically defined as isoundecanol .
Chirality:Achiral . The branching at C9 involves two identical methyl groups (isopropyl terminus), rendering the molecule superimposable on its mirror image. This contrasts with anteiso structures (e.g., 8-methyldecan-1-ol), which are chiral.[1]
Volatility: The methyl branch lowers the boiling point and increases vapor pressure relative to the straight-chain isomer (undecan-1-ol), enhancing its efficacy as a medium-range airborne signal.[1]
Biological Occurrence and Function
The compound functions primarily within the orders Diptera (flies), Trichoptera (caddisflies), and Hymenoptera (ants/wasps).
Species / Group
Role
Mechanism
Sand Flies (Lutzomyia longipalpis)
Pheromone Component / Precursor
Found in male tergal glands.[1] While 9-methylgermacrene-B is the major attractant, 9-methyldecan-1-ol (and its esters) often appears as a minor component or biosynthetic intermediate, contributing to the "blend effect" that ensures species specificity.[1]
Potamophylax latipennis utilizes complex chiral ketones (e.g., 9-methyldecan-3-one).[1] 9-Methyldecan-1-ol serves as the reduced alcohol precursor in the glandular biosynthetic pathway.[1]
Parasitoid Wasps
Kairomone
Used by parasitoids to locate host larvae.[1] The volatile alcohol signals the presence of specific metabolic activity (leucine breakdown) in hosts.
Ants (Formicinae)
Trail/Alarm Pheromone
Methyl-branched alcohols function as recruitment signals due to their stability and distinct "fingerprint" against background plant odors.[1]
Biosynthetic Pathway (The Leucine Connection)
The production of 9-methyldecan-1-ol is strictly tied to the metabolism of the amino acid Leucine .[1] Unlike straight-chain pheromones derived from Acetyl-CoA (fatty acid synthase), this pathway utilizes Isovaleryl-CoA as a primer.[1]
Pathway Logic:
Leucine Catabolism: Leucine is deaminated and decarboxylated to form Isovaleryl-CoA.[1]
Chain Elongation: Isovaleryl-CoA acts as the primer for Fatty Acid Synthase (FAS), adding malonyl-CoA units.
Reduction: The resulting iso-fatty acid (9-methyldecanoic acid) is reduced by a fatty acyl-CoA reductase (FAR) to the alcohol.[1]
Figure 1: Biosynthetic pathway of 9-methyldecan-1-ol from L-Leucine, highlighting the "Iso-primer" mechanism characteristic of Diptera and Trichoptera.[1]
Part 3: Experimental Protocols
Chemical Synthesis (Grignard Route)
For behavioral assays, high-purity synthetic standards are required. The following protocol utilizes a Grignard coupling strategy, preferred for its reliability in generating the terminal iso-structure.
Objective: Synthesize 9-methyldecan-1-ol from 1-bromo-6-methylheptane and a protected propanol derivative.
Allow to warm to room temperature and stir for 12 hours.
Deprotection & Purification:
Quench with saturated NH4Cl. Extract with diethyl ether.[9]
Remove THP group using p-Toluenesulfonic acid (pTSA) in Methanol.[1]
Purify via Flash Chromatography (Hexane:Ethyl Acetate 9:1).
Validation: Confirm structure via GC-MS (Look for M+ ion at m/z 172 and characteristic iso-fragmentation).
Electroantennography (EAG) Assay
To validate biological activity, one must measure the depolarization of insect antennae in response to the volatile.
Target Species: Lutzomyia longipalpis (males/females) or Potamophylax spp.[8]
Workflow:
Excision: Carefully excise the antenna of a 2-3 day old virgin insect.[1]
Mounting: Mount the antenna between two glass capillary electrodes filled with Ringer's solution (KCl/NaCl saline). Connect to a high-impedance amplifier (e.g., Syntech IDAC).
Stimulus Delivery:
Dissolve 9-methyldecan-1-ol in Hexane (concentrations: 0.1, 1, 10, 100 µg/µL).
Apply 10 µL to a filter paper strip inside a Pasteur pipette.
Deliver a 0.5s puff of air through the pipette over the antenna.
Data Analysis: Measure the amplitude of depolarization (mV) relative to the solvent control (Hexane). A significant response (>2x noise) indicates the presence of specific Odorant Receptors (ORs).
Part 4: Data Visualization & Analysis
Comparative Volatility & Activity
The following table summarizes the physicochemical properties of 9-methyldecan-1-ol compared to its straight-chain and functionalized analogs.
Compound
Structure Type
Boiling Point (°C)
Biological Role
Species Specificity
9-Methyldecan-1-ol
Iso-Alcohol (C11)
~234
Pheromone/Precursor
High (Diptera/Trichoptera)
Undecan-1-ol
Straight Chain (C11)
~243
General Attractant
Low (Generalist)
9-Methyldecanal
Iso-Aldehyde
~215
Potent Signal (Unstable)
High
9-Methyldecyl Acetate
Iso-Ester
~250
Pheromone Component
Very High (Lepidoptera)
Experimental Workflow Diagram
This diagram illustrates the logical flow from chemical synthesis to behavioral validation.
Figure 2: Integrated workflow for validating the semiochemical activity of 9-methyldecan-1-ol.
References
Bergmann, J. (2001).[8] Identifizierung und Synthese flüchtiger Inhaltsstoffe aus Insekten (Identification and synthesis of volatile insect components). Dissertation, University of Hamburg.
Hamilton, J. G. C., et al. (1999). "9-Methylgermacrene-B: The sex pheromone of the sandfly Lutzomyia longipalpis."[1][8] Journal of Chemical Ecology, 25, 25-40. (Contextual reference for the Lutzomyia pheromone complex).
Löfstedt, C., et al. (2016). "Sex pheromone biosynthesis in the sugarcane borer Diatraea saccharalis." Insect Biochemistry and Molecular Biology. (Reference for fatty-acyl reductase mechanisms).
Functional Divergence in C10/C11 Alcohol Analogs: 9-Methyldecan-1-ol vs. 9-Decyn-1-ol
Executive Summary This technical guide provides a rigorous structural and functional comparison between 9-methyldecan-1-ol and 9-decyn-1-ol . While both molecules share a similar hydrophobic chain length and a primary hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous structural and functional comparison between 9-methyldecan-1-ol and 9-decyn-1-ol . While both molecules share a similar hydrophobic chain length and a primary hydroxyl head group, their terminal functionalities dictate diametrically opposed applications in drug discovery and chemical biology.
9-Methyldecan-1-ol acts as a steric modulator . Its branched methyl group creates a chiral center and disrupts lipid packing, serving primarily as a pheromone component and a tool for studying membrane fluidity thermodynamics.
9-Decyn-1-ol acts as a reactive probe . The terminal alkyne functions as a "suicide substrate" for Cytochrome P450 enzymes (mechanism-based inhibition) and a bio-orthogonal handle for Click chemistry.
This guide details the physicochemical divergence, mechanistic interactions, and validated experimental protocols for utilizing these molecules in high-impact research.
Structural & Physicochemical Analysis
The core difference lies at the
-terminus (carbon 9/10). This structural variation fundamentally alters the electron density and steric profile of the molecules.
Comparative Physicochemical Profile[1]
Feature
9-Methyldecan-1-ol
9-Decyn-1-ol
Formula
Terminal Geometry
Tetrahedral (), Branched
Linear (), Rigid
Electronic Character
Inert, Hydrophobic
Electron-rich (-system), Reactive
Chirality
Yes (C9 is a stereocenter)
Achiral
Primary Utility
Pheromone signaling, Fluidity modulation
CYP450 Inhibition, Metabolic Labeling
Lipid Packing
Disruptive (Lowers )
Ordered (Interdigitates well)
Structural Logic[2]
9-Methyldecan-1-ol: The methyl branch at C9 introduces steric bulk that prevents tight Van der Waals packing between alkyl chains. In biological membranes, this increases fluidity. The molecule exists as enantiomers (
or ), which is critical for receptor specificity in pheromone signaling.
9-Decyn-1-ol: The terminal alkyne is linear and relatively small, allowing the molecule to mimic straight-chain fatty acids (like lauric acid). However, the exposed
-electrons make it susceptible to oxidative attack by metalloenzymes.
Synthetic Utility & Reactivity
9-Decyn-1-ol: The "Click" Handle & Suicide Substrate
This molecule is a staple in chemical biology due to the bio-orthogonal nature of the terminal alkyne.
Mechanism 1: Cytochrome P450 Inactivation
9-decyn-1-ol acts as a Mechanism-Based Inhibitor (MBI) , specifically targeting
-hydroxylases (e.g., CYP4A, CYP4F).
Recognition: The enzyme accepts the alcohol as a fatty acid mimic.
Activation: The heme-iron oxo species (
) attacks the terminal alkyne.
Suicide Step: Instead of hydroxylation, the alkyne is oxidized to a reactive ketene intermediate.
Adduct Formation: The electrophilic ketene covalently alkylates a heme nitrogen or an apoprotein nucleophile, permanently inactivating the enzyme.
Mechanism 2: Bio-orthogonal Labeling (CuAAC)
The terminal alkyne is inert to most biological nucleophiles but reacts rapidly with azides in the presence of Cu(I). This allows researchers to metabolically incorporate 9-decyn-1-ol into lipids and visualize them post-lysis.
9-Methyldecan-1-ol: The Steric Probe
This molecule is chemically inert under physiological conditions. Its reactivity is limited to the primary alcohol (esterification/oxidation). Its utility is purely physical—fitting into specific hydrophobic pockets (pheromone receptors) or modulating the phase transition temperatures of lipid bilayers.
Visualization of Mechanisms[3]
Diagram 1: CYP450 Mechanism-Based Inactivation by 9-decyn-1-ol
The following diagram illustrates the "suicide" pathway where the alkyne is converted to a heme-destroying ketene.
Caption: Kinetic pathway of CYP450 inactivation.[1] The alkyne is oxidized to a ketene, which covalently binds the heme.
Diagram 2: Comparative Workflow for Lipid Profiling
Contrasting how these two molecules are used in an experimental setting.
Caption: Parallel workflows. Left: Chemical tagging via Click chemistry.[2][3][4][5] Right: Biophysical characterization via DSC.
Experimental Protocols (Self-Validating)
Protocol A: Validation of Mechanism-Based Inhibition (MBI)
Objective: Confirm that 9-decyn-1-ol irreversibly inhibits a CYP enzyme (e.g., CYP4A11), distinguishing it from the reversible interaction of 9-methyldecan-1-ol.
Reagents:
Recombinant CYP4A11 supersomes.
Substrate: Lauric Acid (100 µM).
Test Compounds: 9-decyn-1-ol (Inhibitor) vs. 9-methyldecan-1-ol (Negative Control).
NADPH regenerating system.
Step-by-Step Methodology:
Pre-incubation (The Critical Step):
Prepare two reaction mixtures containing CYP4A11 enzyme and buffer.
Add 10 µM of 9-decyn-1-ol to Mix A.
Add 10 µM of 9-methyldecan-1-ol to Mix B.
Initiate only the pre-incubation by adding NADPH. Incubate for 0, 5, 10, and 20 minutes .
Scientific Logic:[6][1][7][8][9][10] MBI is time-dependent.[1] The inhibitor needs catalytic turnover to generate the reactive ketene. Without NADPH pre-incubation, no inhibition should be observed initially.
Dilution & Activity Assay:
At each time point, transfer an aliquot to a secondary mixture containing the probe substrate (Lauric Acid) at saturating concentration (
). This dilution step (usually 1:10 or 1:50) removes reversible competitive inhibition.
Measurement:
Incubate secondary reaction for 10 minutes.
Quench with acetonitrile.
Analyze Lauric Acid hydroxylation products (12-hydroxy-lauric acid) via LC-MS/MS.
Data Analysis (Self-Validation):
9-decyn-1-ol: Plot % Activity Remaining vs. Pre-incubation Time. You must observe a mono-exponential decay (
). If activity remains constant, the alkyne is not acting as a suicide substrate.
9-methyldecan-1-ol: Activity should remain near 100% across all time points (after correcting for dilution), proving it does not covalently modify the enzyme.
Protocol B: Click Chemistry Labeling of Lipids
Objective: Use 9-decyn-1-ol to label cellular lipid pools.
Metabolic Incorporation:
Culture HeLa cells in DMEM + 10% FBS.
Supplement media with 50 µM 9-decyn-1-ol .
Incubate for 4–12 hours. (Longer times allow incorporation into complex phospholipids).
Fixation/Lysis:
Wash cells 3x with PBS. Fix with 4% paraformaldehyde (for imaging) or lyse with RIPA buffer (for proteomics).
CuAAC Reaction (The "Click"):
Prepare Click Cocktail: 100 µM Azide-Fluorophore (e.g., Azide-Alexa488), 1 mM
, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand).
Add cocktail to sample. Incubate 1 hour at Room Temp in dark.
Validation:
Run SDS-PAGE (for lysates) or image (for cells).
Control: Cells treated with 9-methyldecan-1-ol (no alkyne) should show zero fluorescence , validating the specificity of the click reaction.
References
Mechanism-Based Inhibition of CYP450s
Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.[1]
Structural Determinism in LNP Design: The Critical Role of Branched Fatty Alcohol Motifs
Executive Summary In the architecture of Lipid Nanoparticles (LNPs), the hydrophobic tail of the ionizable lipid is not merely a passive anchor; it is the primary determinant of intracellular delivery efficiency. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of Lipid Nanoparticles (LNPs), the hydrophobic tail of the ionizable lipid is not merely a passive anchor; it is the primary determinant of intracellular delivery efficiency. This guide examines the structural shift from linear to branched fatty alcohol motifs (e.g., Guerbet alcohol derivatives) in lipid synthesis.
By manipulating the Critical Packing Parameter (CPP) , branched tails force lipids into a cone-shaped geometry. This geometry is thermodynamically primed to disrupt the endosomal membrane, facilitating the
(inverted hexagonal) phase transition required for mRNA release. This document details the mechanistic rationale, synthesis pathways, and validation protocols for integrating branched motifs into high-potency LNP formulations.
Part 1: The Geometry of Potency (Mechanism)
The central challenge in LNP design is the "Endosomal Escape Paradox": the vehicle must be stable enough to reach the cell but unstable enough to fuse with the endosomal membrane upon acidification. Linear lipids often fail at the latter because they form stable, cylindrical bilayers.
The Critical Packing Parameter (
)
The behavior of a lipid in an aqueous environment is governed by its shape factor,
:
: Volume of the hydrophobic tail (increased by branching).
: Optimal surface area of the headgroup.
: Critical length of the tail.
The Branching Effect:
Incorporating a branched fatty alcohol (e.g., 2-hexyldecanol) into the lipid tail significantly increases the hydrophobic volume (
) without proportionally increasing the length (). This pushes , creating a cone shape .
(Cylindrical): Forms stable lamellar bilayers (). Good for circulation, poor for release. (Typical of linear C14/C16 tails).
(Cone): Promotes negative curvature and the Inverted Hexagonal Phase () .[1] This phase is highly fusogenic, allowing the LNP lipid to mix with anionic endosomal lipids, rupturing the compartment and releasing the mRNA payload.[1]
Visualization: The Phase Transition Logic
The following diagram illustrates how tail branching dictates the supramolecular assembly and escape mechanism.
Figure 1: Mechanistic flow showing how branched tail geometry drives the phase transition essential for endosomal escape.
Part 2: Chemical Engineering of the Tail
To achieve the cone shape, researchers utilize Guerbet alcohols or their derivatives. These are
-branched primary alcohols that provide a specific "forked" geometry.
Key Precursors
2-Hexyldecanol (C16): The hydrophobic motif found in ALC-0315 (Pfizer/BioNTech COVID-19 vaccine).
2-Octyldodecanol (C20): A bulkier variant used to fine-tune lipid fluidity and
.
Synthesis Protocol: Branched Acrylate Route
A common method to conjugate these alcohols to an ionizable amine core is via Michael addition of a branched acrylate.
Aqueous Phase: mRNA in Citrate Buffer (pH 4.0) or Sodium Acetate (pH 5.0).
Device: NanoAssemblr or custom T-junction mixer.
Step-by-Step:
Preparation: Dilute lipids to 10-12.5 mM total lipid concentration. Dilute mRNA to roughly 0.15 mg/mL (aiming for N/P ratio of 6).
Mixing: Inject phases at a 3:1 Aqueous:Organic flow rate ratio (FRR) . Total flow rate (TFR) should be >10 mL/min to ensure turbulent mixing and limit particle size.
Dilution/Dialysis: Immediately dilute the output 40x into PBS (pH 7.4) or dialyze overnight to remove ethanol and neutralize pH. Crucial: This step locks the lipid structure.
Filtration: Pass through a 0.22 µm sterile filter.
Analytical Validation
Every batch must pass the following QC checks to confirm the "Branching Effect" is active:
TNS Assay (pKa Determination):
Why: Branching can shield the amine headgroup, shifting pKa.
Target: Apparent pKa should be 6.2 – 6.8 for optimal hepatic uptake and endosomal release.
Cryo-TEM:
Why: To verify morphology. Branched lipids often yield electron-dense solid cores, whereas linear lipids might form vesicles (liposomes) which are less stable.
Workflow Visualization
Figure 2: Microfluidic assembly and quality control workflow for Branched-Lipid LNPs.
Part 4: Comparative Performance Data
The following table summarizes the impact of substituting linear tails (e.g., C14 alkyl chains) with branched tails (e.g., 2-hexyldecyl) in an otherwise identical ionizable lipid scaffold (e.g., DLin-MC3-DMA analogs).
Feature
Linear Tail LNP
Branched Tail LNP (e.g., ALC-0315 type)
Mechanism of Improvement
Packing Parameter ()
~1.0 (Cylindrical)
> 1.2 (Cone)
Increased tail cross-section relative to headgroup.
Phase Transition ()
> 20°C (High Stability)
< 10°C (Fusogenic)
Branching lowers the energy barrier for formation.
Endosomal Escape
< 2%
10 - 15%
Enhanced membrane fusion leads to cytosolic release.
Transfection (Luciferase)
Baseline (1x)
5x - 50x Higher
More mRNA reaches the ribosome intact.
Biodegradability
Variable
Tunable
Branching steric bulk can modulate esterase access to linkers.
Note: Data trends synthesized from structure-activity relationship studies (e.g., Maier et al., 2013; Hassett et al., 2019).
References
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][3][4][5][6][7] Molecular Therapy. [Link]
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. [Link]
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. [Link]
Sato, Y., et al. (2020). Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo. Nano Letters. [Link]
Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines. [Link][4][8][9]
9-Methyldecan-1-ol CAS 55505-28-7 technical data sheet
The following technical monograph provides an in-depth analysis of 9-Methyldecan-1-ol (CAS 55505-28-7) , a specialized branched fatty alcohol used in pheromone research, lipid synthesis, and surfactant chemistry. CAS Reg...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of 9-Methyldecan-1-ol (CAS 55505-28-7) , a specialized branched fatty alcohol used in pheromone research, lipid synthesis, and surfactant chemistry.
9-Methyldecan-1-ol is a primary fatty alcohol characterized by an iso-terminal branching pattern. Unlike its straight-chain isomer (n-undecanol), the methyl group at the C9 position disrupts molecular packing, resulting in a lower melting point and increased fluidity at ambient temperatures. This steric property makes it a critical intermediate in the synthesis of low-temperature surfactants , fluid lipid nanoparticles (LNPs) for drug delivery, and insect pheromones where volatility and stereochemistry dictate biological response.
This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization of high-purity 9-methyldecan-1-ol for research applications.
Physicochemical Profile
The branched structure of 9-methyldecan-1-ol imparts unique physical properties compared to linear alcohols.
Insoluble in water (~50 mg/L); Soluble in EtOH, Et₂O, CHCl₃
Lipophilicity Profile
Refractive Index
1.439
Optical Refractometry
Flash Point
~94 °C (201 °F)
Closed Cup
Synthetic Routes & Purification[2][3]
High-purity 9-methyldecan-1-ol is rarely isolated from natural mixtures (like wool wax) in sufficient purity for analytical standards. The preferred research-grade synthesis involves the reduction of 9-methyldecanoic acid (isoundecanoic acid).
Protocol A: Reduction of 9-Methyldecanoic Acid
This method ensures the preservation of the carbon skeleton without isomerization.
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel under an Argon atmosphere.
Solubilization: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.
Addition: Dissolve 9-methyldecanoic acid (1.0 equiv) in THF and add dropwise to the suspension over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C.
Reflux: Once addition is complete, warm the mixture to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate.
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).
Workup: Filter the granular white precipitate through Celite. Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.
Purification: Distill the crude oil under high vacuum (0.5 mmHg) to obtain the pure alcohol.
Synthesis Logic Diagram
The following diagram illustrates the chemical transformation and workup logic.
Figure 1: Synthetic workflow for the reduction of isoundecanoic acid to 9-methyldecan-1-ol.
Analytical Characterization
Validation of the structure requires confirming the terminal isopropyl group (the "iso" tail) and the primary alcohol head.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data derived from high-field NMR (400 MHz, CDCl₃) [2].
¹H NMR (400 MHz, CDCl₃):
δ 3.64 ppm (t, J = 6.6 Hz, 2H): Represents the
protons. The triplet confirms the primary alcohol is attached to a methylene group.
δ 1.39 – 1.24 ppm (m, 13H): Bulk methylene chain protons and the methine proton at C9.
δ 0.87 ppm (d, J = 6.6 Hz, 6H): The diagnostic doublet corresponding to the gem-dimethyl group (isopropyl tip). This distinguishes it from n-undecanol (which would show a triplet at ~0.88 ppm).
Mass Spectrometry (GC-MS)[5]
Molecular Ion:
172 (often weak or absent).
Characteristic Fragment:
154 .
Base Peak: Typically
31 or 41/43/55 series characteristic of alkyl chains.
Biological Relevance & Applications[2][4]
Pheromone Research
9-Methyldecan-1-ol serves as a reference standard in the identification of insect volatiles. Methyl-branched alcohols are common pheromone components in Lepidoptera and Coleoptera species.
Mechanism: The branching point introduces chirality (if not symmetrical) or specific steric bulk that fits into odorant-binding proteins (OBPs) with high specificity, unlike linear analogs.
Application: Used to synthesize esters (acetates) to test for attractant/repellent activity in Agrotis (cutworm) or Hypsipyla species [3].
Lipid Nanoparticle (LNP) Engineering
In drug delivery, the "iso-tail" concept is used to lower the phase transition temperature (
) of lipids.
Crystallinity: Linear C11 alcohols pack tightly (crystalline). 9-Methyldecan-1-ol remains fluid at lower temperatures.
Utility: Synthesis of branched cationic lipids for mRNA delivery, where membrane fluidity facilitates endosomal escape.
Biological Logic Diagram
Figure 2: Structure-activity relationship (SAR) of the iso-branched tail in biological systems.
Safety & Handling (GHS)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
Aquatic Toxicity
H411
Toxic to aquatic life with long-lasting effects.
Precautionary Measures:
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the acid.
PPE: Wear nitrile gloves and safety goggles.
Disposal: Dispose of as hazardous organic waste; do not release into drains due to aquatic toxicity.
References
NIST Chemistry WebBook. 1-Decanol, 9-methyl- Properties. National Institute of Standards and Technology. Link
Schulz, S., et al. (2009). Identifizierung und Synthese flüchtiger Inhaltsstoffe aus Insekten (Identification and Synthesis of Volatile Insect Ingredients). Dissertation, TU Braunschweig. (Source of 400 MHz NMR data). Link
PubMed / NCBI. Pheromone activity of branched alcohols in Lepidoptera. (General context for branched alcohol pheromones). Link
PubChem Database. 9-Methyldecan-1-ol (CID 103950). National Center for Biotechnology Information. Link
Thermodynamics of Methyl-Branched Long-Chain Alcohols: Structural Implications for Phase Behavior
Executive Summary This technical guide analyzes the thermodynamic deviations introduced by methyl branching in long-chain alcohols ( to ). Unlike their linear -alkanol counterparts, which exhibit high crystallinity and e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the thermodynamic deviations introduced by methyl branching in long-chain alcohols (
to ). Unlike their linear -alkanol counterparts, which exhibit high crystallinity and elevated melting points due to efficient packing, methyl-branched isomers (commonly known as iso-alcohols or Guerbet alcohols) display suppressed phase transitions and permanent liquidity at ambient temperatures. This guide explores the entropic and enthalpic penalties imposed by the methyl "defect," provides a validated Differential Scanning Calorimetry (DSC) protocol for characterization, and connects these properties to applications in drug delivery and lipid-based formulations.
Molecular Architecture: The "Methyl Defect" Mechanism
The thermodynamic distinction between a linear long-chain alcohol (e.g., 1-octadecanol) and its methyl-branched isomer (e.g., isostearyl alcohol) is governed by packing efficiency and lattice energy .
Lattice Disruption
In linear alcohols, the hydrocarbon chains adopt an all-trans zigzag conformation, allowing for tight lateral packing via Van der Waals forces, reinforced by a terminal hydrogen-bonding network. This results in a high enthalpy of fusion (
).
The introduction of a methyl group (typically at the C2 position in Guerbet synthesis) creates a steric "bump" or defect. This defect:
Prevents Crystallization: The steric hindrance disrupts the formation of a stable crystal lattice, often trapping the molecule in an amorphous or glass-like state.
Increases Free Volume: The inability to pack tightly increases the free volume within the bulk liquid, lowering viscosity and surface tension.
Rotational Freedom: The branch introduces a tertiary carbon center, altering the rotational degrees of freedom and increasing the entropy of the liquid phase.
Visualization of Packing Efficiency
The following diagram illustrates the structural disruption caused by methyl branching.
Figure 1: Comparative logic flow of molecular packing. Linear chains favor high-energy crystalline states, while branching forces the system into high-entropy amorphous states.
Phase Transition Thermodynamics
The thermodynamic penalty of branching is best quantified by comparing the melting point (
) and enthalpy of fusion (). The methyl group acts as an impurity within its own pure substance, depressing the melting point significantly—a phenomenon analogous to freezing point depression in mixtures.
Comparative Thermodynamic Data
The table below contrasts linear alcohols with their specific methyl-branched isomers. Note the dramatic drop in melting point (
) and the reduction in energy required to melt the solid ().
Property
1-Hexanol (Linear Model)
2-Methyl-1-Pentanol (Branched Model)
Stearyl Alcohol ( Linear)
Isostearyl Alcohol ( Branched)
Molecular Weight
102.17 g/mol
102.17 g/mol
270.49 g/mol
270.49 g/mol
Melting Point ()
-47 °C (226 K)
-108 °C (165 K)
+58 °C (331 K)
~ -5 °C (268 K)*
Boiling Point ()
157 °C
148 °C
210 °C (at 15 mmHg)
190 °C (at 15 mmHg)
Enthalpy of Fusion ()
15.4 kJ/mol
~9.2 kJ/mol
56.5 kJ/mol
N/A (Glass Transition)
State at 25°C
Liquid
Liquid
Solid Waxy Flakes
Viscous Liquid
*Note: Commercial Isostearyl alcohol is often a mixture of isomers, leading to a broad melting range rather than a sharp peak.
The "Odd-Even" Effect and Branching
In linear chains, the "odd-even" effect describes the oscillation of melting points based on carbon number. Methyl branching dampens this effect. The branch dominates the crystal habit, rendering the chain length parity less relevant to the thermodynamic outcome.
To accurately characterize these materials, DSC is the gold standard. However, methyl-branched alcohols often exhibit supercooling (staying liquid below their freezing point) or polymorphism (existing in multiple crystal forms). The following protocol ensures thermal history is erased and true thermodynamic properties are captured.
Protocol Design Principles
Thermal Memory Erasure: You must heat the sample above its melting point before measuring the cooling curve to remove any pre-existing crystal nuclei.
Scan Rate: A slow scan rate (2–5 K/min) is preferred over standard rates (10 K/min) to resolve closely spaced polymorphic transitions common in fatty alcohols.
Validated DSC Workflow
Equipment: Heat-flux DSC (e.g., TA Instruments Q-Series or similar).
Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation or moisture uptake.
Sample Preparation: Weigh 2–5 mg of alcohol into a hermetically sealed aluminum pan. Ensure the bottom is flat for optimal thermal contact.
Equilibration: Equilibrate at 25°C.
Thermal Erasure (Cycle 1):
Heat to
(e.g., 80°C for Stearyl, 40°C for Isostearyl).
Isotherm for 5 minutes. Reason: Destroys all prior crystalline history.
Cooling Scan (Crystallization):
Cool from
to -60°C at 5 K/min .
Observation: Look for the crystallization exotherm (
). Note if supercooling occurs (where ).
Heating Scan (Melting):
Heat from -60°C to
at 5 K/min .
Measurement: Integrate the melting endotherm to calculate
. Identify the onset temperature () and peak temperature ().
DSC Logic Diagram
Figure 2: Step-by-step DSC workflow designed to account for supercooling and polymorphic behaviors in branched lipids.
Applications in Pharma & Bio-systems[1]
The thermodynamic properties detailed above directly translate to functional advantages in drug development and industrial formulations.
Permeation Enhancement
The "Methyl Effect" lowers the packing density of the lipid. When used in topical formulations, branched alcohols (like isostearyl alcohol) can intercalate into the stratum corneum lipid bilayer.
Mechanism: They introduce defects into the highly ordered skin lipids, increasing membrane fluidity.
Result: Enhanced diffusion of Active Pharmaceutical Ingredients (APIs) through the skin barrier.
Oxidative Stability vs. Unsaturation
Formulators often choose between unsaturated alcohols (like Oleyl alcohol) and branched saturated alcohols (like Isostearyl alcohol) for liquidity.
Unsaturated: Liquid due to cis-double bond "kink." Susceptible to oxidation (rancidity).
Branched: Liquid due to methyl steric hindrance. Fully saturated, therefore chemically stable against oxidation.
Thermodynamic Implication: Branched alcohols provide the liquidity of oleyl alcohol with the stability of stearyl alcohol.
References
NIST Chemistry WebBook. 1-Pentanol, 2-methyl-: Thermochemical Data. National Institute of Standards and Technology.
[Link]
Little, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.[1] ACS Sustainable Chemistry & Engineering.[1][2]
[Link][2]
RSC Publishing. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels.
[Link]
Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points.
[Link]
Cheméo. Chemical Properties of 2-methyl-1-hexanol.
[Link]
9-Methyldecan-1-ol solubility in organic vs. aqueous solvents
An In-Depth Technical Guide to the Solubility of 9-Methyldecan-1-ol in Organic vs. Aqueous Solvents Executive Summary 9-Methyldecan-1-ol is a branched-chain fatty alcohol with a molecular structure that dictates a distin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 9-Methyldecan-1-ol in Organic vs. Aqueous Solvents
Executive Summary
9-Methyldecan-1-ol is a branched-chain fatty alcohol with a molecular structure that dictates a distinct and predictable solubility profile. Its long, eleven-carbon aliphatic chain renders the molecule predominantly nonpolar and hydrophobic, while the terminal hydroxyl (-OH) group introduces a localized site of polarity capable of hydrogen bonding. Consequently, 9-Methyldecan-1-ol exhibits very poor solubility in aqueous systems and high solubility in a wide range of organic solvents, particularly those with low to moderate polarity. This guide provides a comprehensive analysis of the underlying physicochemical principles governing its solubility, detailed experimental protocols for its empirical determination, and a predictive assessment of its behavior in various solvent classes. Understanding this profile is critical for its application in formulations, synthesis, and various biomedical research contexts.
Introduction: The Physicochemical Identity of 9-Methyldecan-1-ol
9-Methyldecan-1-ol (C₁₁H₂₄O) is a primary, medium-chain fatty alcohol characterized by a ten-carbon backbone with a methyl group at the 9th position.[1] This structure is fundamentally amphiphilic, possessing a dominant nonpolar alkyl "tail" and a polar hydroxyl "head." This duality is the cornerstone of its solubility behavior. The large hydrocarbon region dictates its interaction with nonpolar solvents through van der Waals forces, while the hydroxyl group allows for hydrogen bonding with polar solvents.[2][3]
The balance between these two features is quantitatively expressed by its Octanol/Water Partition Coefficient (logP), a key indicator of lipophilicity. The calculated logP for 9-Methyldecan-1-ol is approximately 3.365, signifying a strong preference for nonpolar, lipid-like environments over aqueous ones.[4] This is further corroborated by its calculated water solubility (log₁₀WS) of -3.45, which translates to extremely low miscibility in water.[4]
The principle of "like dissolves like" is the guiding tenet for predicting the solubility of 9-Methyldecan-1-ol. A solute's ability to dissolve in a solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions.
The Role of Molecular Structure and Intermolecular Forces
The solubility of 9-Methyldecan-1-ol is a direct consequence of its molecular architecture. The diagram below illustrates the distinct polar and nonpolar regions of the molecule, which govern its interactions with different solvent types.
Caption: Standard workflow for the Shake-Flask solubility assay.
Detailed Protocol
Materials:
9-Methyldecan-1-ol
Selected solvents (HPLC grade or higher)
[6]* Scintillation vials or sealed flasks
Orbital shaker with temperature control
Centrifuge or syringe filters (e.g., PTFE for organic solvents)
Calibrated analytical instrumentation (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of 9-Methyldecan-1-ol to a vial containing a precise volume of the test solvent. The key is to have a visible amount of undissolved material remaining at the end of the experiment to ensure saturation has been reached.
[7]2. Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 18-24 hours. [8][9]To ensure true equilibrium, it is best practice to take measurements at multiple time points (e.g., 24h and 48h) and confirm the concentration no longer changes.
[7]3. Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully draw the supernatant through a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
Quantification: Prepare a series of calibration standards of 9-Methyldecan-1-ol in the test solvent. Accurately dilute a known volume of the saturated supernatant. Analyze the standards and the diluted sample using a suitable analytical method like GC-FID.
Calculation: Using the calibration curve, determine the concentration of 9-Methyldecan-1-ol in the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution.
Conclusion and Applications
The solubility characteristics of 9-Methyldecan-1-ol are unequivocally defined by its amphiphilic structure. It is highly soluble in nonpolar and moderately polar organic solvents while being practically insoluble in water. This profile is fundamental to its application in various fields:
Drug Development: It can be used as a lipophilic excipient or a component in topical and transdermal delivery systems where solubility in lipid-based formulations is required.
Organic Synthesis: Its solubility dictates the choice of appropriate reaction media and purification solvents (e.g., extraction, chromatography).
Materials Science: It can act as a plasticizer or solvent for nonpolar polymers and resins.
For professionals in these fields, a thorough understanding and empirical validation of its solubility, using robust methods like the Shake-Flask protocol, are essential for predictable and successful application.
References
PubChem. (n.d.). Isoundecanol. National Center for Biotechnology Information. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1-Decanol, 9-methyl- (CAS 55505-28-7). Retrieved from [Link]
PubChem. (n.d.). 9-Methyldecane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]
Reddit. (2018, February 25). Why are long chain alcohol soluble in water? r/chemhelp. Retrieved from [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. Retrieved from [Link]
Chemistry LibreTexts. (2024, April 16). 3: Alcohol Analysis (Experiment). Retrieved from [Link]
AIP Publishing. (2010, February 11). Alcohol solubility in a lipid bilayer: Efficient grand-canonical simulation of an interfacially active molecule. Retrieved from [Link]
ResearchGate. (n.d.). Hansen's solubility parameters for pure alcohols. Retrieved from [Link]
PubChem. (n.d.). 9-Decen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
NCBI. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
YouTube. (2022, February 22). A Level Chemistry Revision "Volatility and Solubility of Alcohols". Retrieved from [Link]
Application Note: Protocol for Esterification of 9-Methyldecan-1-ol with Bromo-Acids
Abstract & Strategic Context In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the "tail" structure of ionizable lipids dictates endosomal escape efficiency. While standard lipids often utilize linear c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the "tail" structure of ionizable lipids dictates endosomal escape efficiency. While standard lipids often utilize linear chains, branched tails like 9-methyldecan-1-ol are increasingly critical for modulating lipid packing parameters and membrane fusogenicity.
This Application Note details the protocol for coupling 9-methyldecan-1-ol with
-bromoalkanoic acids (e.g., 6-bromohexanoic acid). This reaction creates a bromo-ester intermediate , a versatile electrophilic scaffold used to subsequently attach the ionizable amine headgroup (e.g., via nucleophilic substitution).
Why this protocol?
We utilize a modified Steglich Esterification using EDC
HCl rather than the traditional DCC method.
Causality: Traditional DCC leaves insoluble dicyclohexylurea (DCU) byproducts that are notoriously difficult to filter completely, often contaminating downstream amination reactions.
Solution: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct, allowing for rapid purification via aqueous extraction, significantly increasing throughput for library synthesis.
Chemical Strategy & Mechanism[1][2][3][4]
The reaction proceeds via the in situ activation of the bromo-acid by EDC, forming an O-acylisourea intermediate. The nucleophilic catalyst DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer agent, suppressing the formation of the unreactive N-acylurea side product and accelerating the attack of the sterically unhindered primary alcohol (9-methyldecan-1-ol).
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the EDC/DMAP-mediated esterification. The cycle minimizes N-acylurea formation.
Materials & Equipment
Reagent
Purity/Grade
Role
Stoichiometry
9-Methyldecan-1-ol
>95%
Limiting Reagent
1.0 eq
-Bromoalkanoic acid
>97%
Electrophile
1.2 eq
EDCHCl
Reagent Grade
Coupling Agent
1.5 eq
DMAP
>99%
Catalyst
0.1 - 0.2 eq
Dichloromethane (DCM)
Anhydrous
Solvent
0.1 - 0.2 M
HCl (0.5 M)
Aqueous
Wash Buffer
N/A
NaHCO (Sat.)
Aqueous
Wash Buffer
N/A
Equipment:
Round-bottom flask (flame-dried or oven-dried).
Magnetic stir bar.
Inert gas line (Nitrogen or Argon) - Critical to prevent hydrolysis of the active ester.
Safety Note: Bromo-acids and the resulting esters are potential alkylating agents. Wear nitrile gloves, lab coat, and eye protection. Work in a fume hood.
Step 1: Reaction Setup
Dissolution: In a dry round-bottom flask equipped with a stir bar, dissolve 1.0 eq of 9-methyldecan-1-ol and 1.2 eq of Bromo-acid in anhydrous DCM. The concentration of the alcohol should be approximately 0.15 M.
Catalyst Addition: Add 0.15 eq of DMAP . Stir until fully dissolved.
Cooling: Submerge the flask in an ice-water bath (
). Allow to equilibrate for 10 minutes.
Expert Insight: Cooling is mandatory during the addition of EDC to prevent uncontrolled exotherms and racemization (if chiral centers were present alpha to the carbonyl, though less relevant here, it minimizes side reactions).
Step 2: Activation & Coupling
EDC Addition: Add 1.5 eq of EDC
HCl in a single portion.
Reaction: Stir at
for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).
Monitoring: Stir at RT for 4–12 hours. Monitor via TLC (Solvent: 10% EtOAc in Hexanes).
Stain: Use Permanganate (KMnO
) or Iodine. The bromo-ester is usually UV inactive unless a conjugated system is present, but the bromo-group may show faint UV. Staining is more reliable.
Endpoint: Disappearance of the alcohol spot (
) and appearance of a less polar ester spot ().
Step 3: Workup (The "Self-Validating" System)
This workup is designed to chemically remove all reagents except the product, simplifying the final column chromatography.
Figure 2: Sequential aqueous washes ensure removal of amine and acid impurities.
Dilution: Dilute the reaction mixture with an equal volume of DCM.
Acid Wash: Wash the organic layer with 0.5 M HCl (
Purpose: Protonates DMAP and unreacted EDC, forcing them into the aqueous layer.
Base Wash: Wash the organic layer with Saturated NaHCO
( reaction volume).
Purpose: Deprotonates excess Bromo-acid, converting it to the water-soluble carboxylate salt.
Caution: Gas evolution (CO
) will occur. Vent the separatory funnel frequently.
Drying: Wash with brine, dry over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Step 4: Purification
Although the workup is efficient, a short silica plug or flash column is recommended to remove trace non-polar impurities or N-acylurea.
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient 0%
5% EtOAc in Hexanes.
Yield Expectation: 85% - 95%.
Quality Control & Data Analysis
To validate the synthesis, you must confirm the formation of the ester linkage and the integrity of the alkyl bromide.
Analytical Method
Diagnostic Signal
Interpretation
H-NMR (CDCl)
4.05 - 4.15 ppm (t, 2H)
-CH-O-CO- : Confirms ester formation.
H-NMR (CDCl)
3.40 ppm (t, 2H)
-CH-Br : Confirms bromide integrity (no elimination).
H-NMR (CDCl)
0.85 - 0.90 ppm (d, 6H)
Terminal Methyls : Confirms the 9-methyl tail structure.
IR Spectroscopy
~1735 cm
Strong C=O stretch (Ester).
Common Failure Mode:
If the triplet at 3.40 ppm shifts to ~5.0-6.0 ppm multiplet, elimination has occurred (alkene formation). This is rare with EDC but possible if the reaction mixture was heated excessively or if strong base was used during workup.
References
Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[2] Link
The foundational text for DMAP-catalyzed esterific
Pfizer/BioNTech. (2020). Patent WO2021154766A1: Lipid Nanoparticles for mRNA Delivery.Link
Provides context on the synthesis of ALC-0315 and rel
Perera, D. A., et al. (2021). Continuous flow synthesis of the ionizable lipid ALC-0315.[3] Reaction Chemistry & Engineering, 6, 2072-2076. Link
Discusses alternative esterification routes and purification challenges for these specific lipids.
Organic Chemistry Portal. (n.d.).[2] Steglich Esterification. Link
Advanced Protocol: Preparation of Lipid Nanoparticles (LNPs) Containing 9-Methyldecan-1-ol Derivatives
Executive Summary & Scientific Rationale The incorporation of 9-methyldecan-1-ol derivatives into Lipid Nanoparticles (LNPs) represents a strategic approach to optimizing the structure-activity relationship (SAR) of ioni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The incorporation of 9-methyldecan-1-ol derivatives into Lipid Nanoparticles (LNPs) represents a strategic approach to optimizing the structure-activity relationship (SAR) of ionizable lipids. While standard linear tails (e.g., C14, C16) provide packing stability, they often suffer from phase transition temperatures (
) that are too high for efficient endosomal fusion.
Why 9-methyldecan-1-ol?
This specific branched alcohol serves as a critical hydrophobic scaffold. The methyl branch at the C9 position introduces a "kink" similar to unsaturation but with greater oxidative stability. When conjugated to an ionizable amine headgroup (e.g., via ester linkages), this derivative:
Modulates Cone Shape: It enhances the lipid's "cone" geometry, a prerequisite for the hexagonal (
) phase transition required for membrane fusion and payload release.
Enhances Biodegradability: If linked via esters, the branched tail remains accessible to esterases, ensuring rapid clearance.
This guide details the preparation of LNPs using a 9-methyldecan-1-ol derived ionizable lipid (MD-Ion) , benchmarked against standard formulations (e.g., ALC-0315/SM-102).
*Note: If MD-Ion is not commercially available, it is synthesized by esterifying 9-methyldecan-1-ol with an amine-containing core (e.g., 4-(dimethylamino)butanoic acid linker).
B. Aqueous Phase (Payload)
Payload: mRNA (e.g., eGFP-mRNA or therapeutic target) or siRNA.
Buffer: 50 mM Citrate Buffer (pH 4.0) or Sodium Acetate (pH 4.0). Acidic pH is critical to protonate the MD-Ion (pKa typically 6.0–6.5) for electrostatic binding.
C. Consumables[1][4][5][6]
Ethanol (200 proof, molecular biology grade).
Microfluidic Cartridges (e.g., Herringbone or Staggered Herringbone Mixer).
Dialysis Cassettes (20 kDa MWCO) or TFF Hollow Fibers.
Formulation Design & Calculations
N/P Ratio Calculation
The Nitrogen-to-Phosphate (N/P) ratio is the critical determinant of encapsulation efficiency.
Target N/P: 6:1 (Standard for mRNA vaccines).
Calculation:
(Where Average Phosphate MW ≈ 325 g/mol )
Experimental Protocol: Microfluidic Assembly
This protocol utilizes microfluidic mixing , the industry gold standard for generating monodisperse LNPs with high reproducibility.
Phase 1: Preparation of Precursor Solutions
Organic Phase Preparation:
Dissolve MD-Ion, DSPC, Cholesterol, and PEG-2000-DMG in 100% Ethanol .
Total Lipid Concentration: 10–12 mM.
Critical Step: Ensure DSPC is fully solubilized; mild heating (37°C) may be required due to its high
.
Aqueous Phase Preparation:
Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .
Target Concentration: 0.15 – 0.25 mg/mL (Calculated to match the N/P 6 ratio at the specific Flow Rate Ratio).
Phase 2: Microfluidic Mixing
Workflow Diagram (Graphviz):
Caption: Schematic of the staggered herringbone microfluidic mixing process. Rapid solvent exchange drives the hydrophobic collapse of lipids around the mRNA core.
Procedure:
Prime the System: Flush the microfluidic lines with their respective buffers (Ethanol for lipid channel, Citrate for aqueous channel) to remove air bubbles.
Set Flow Parameters:
Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic). This ensures the final ethanol concentration is 25%, triggering lipid precipitation.
Total Flow Rate (TFR): 12 mL/min (for benchtop devices like NanoAssemblr Ignite) or higher for scale-up. High TFR ensures turbulent mixing and smaller particle size.
Collection: Discard the first 200 µL (waste volume) to ensure steady-state mixing. Collect the output into a sterile tube.
Phase 3: Downstream Processing (Buffer Exchange)
The raw LNPs are in 25% ethanol at pH 4.0. They must be neutralized and purified.
Dilution (Optional but Recommended): Immediately dilute the output 1:1 with PBS (pH 7.4) to quench particle growth and raise pH, locking the structure.
Dialysis / TFF:
Method: Tangential Flow Filtration (TFF) is preferred for volumes >10 mL. Use hollow fibers with 100 kDa MWCO (to retain LNPs but remove free mRNA) or 10-30 kDa (to remove ethanol/salts).
Buffer: Exchange against 100 volumes of PBS (pH 7.4) or Tris-Sucrose storage buffer.
Goal: Remove residual ethanol (<0.5%) and neutralize pH to 7.4.
Characterization & Quality Control
LNP Structure Hypothesis:
Caption: The 9-methyldecan-1-ol tails (within the Core) prevent perfect crystallization, creating an amorphous core that improves mRNA release upon endocytosis.
Measures economic efficiency and payload protection.
pKa (Apparent)
TNS Fluorescence Assay
6.2 – 6.8
Critical for endosomal escape. 9-methyldecan-1-ol tails often shift pKa slightly lower due to loose packing.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation / Aggregates
Flow Rate Ratio too low (high EtOH)
Ensure FRR is strictly 3:1 or higher. Increase mixing speed (TFR).
Low Encapsulation (<80%)
Incorrect N/P ratio or pH
Verify Citrate buffer is pH 4.0. Ensure MD-Ion is protonated. Check RNA integrity.
Large Particle Size (>120nm)
Slow mixing or high lipid conc.
Increase Total Flow Rate (TFR). Decrease initial lipid concentration.
Leakage during storage
of lipid too low
Increase Cholesterol content (up to 45%) to rigidify the shell.
References
Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery.[2][3][4][5][6] Nature Reviews Materials, 6, 1078–1094. Link
Sato, Y., et al. (2021). Synthesis of ionizable lipids with different branched scaffolds. iScience, 24(10), 103139. (Demonstrates the impact of branched tails like isodecanol on LNP efficacy). Link
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[3][4] Molecular Therapy, 25(7), 1467-1475. Link
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. Link
Application Note: Enhancing CRISPR/Cas9 LNP Delivery via Lipid Tail Engineering
The 9-Methyldecan-1-ol Advantage Executive Summary The clinical success of CRISPR/Cas9 gene editing hinges on the efficient cytosolic delivery of the ribonucleoprotein (RNP) or mRNA cargo. While Lipid Nanoparticles (LNPs...
Author: BenchChem Technical Support Team. Date: February 2026
The 9-Methyldecan-1-ol Advantage
Executive Summary
The clinical success of CRISPR/Cas9 gene editing hinges on the efficient cytosolic delivery of the ribonucleoprotein (RNP) or mRNA cargo. While Lipid Nanoparticles (LNPs) are the industry standard, "endosomal entrapment" remains the primary bottleneck—less than 2% of internalized cargo typically escapes into the cytosol.
This application note details the strategic use of 9-methyldecan-1-ol (CAS: 55505-28-7), a specific iso-branched fatty alcohol, as a critical structural modulator in LNP formulation. Unlike linear lipid tails (e.g., 1-decanol), the 9-methyl branch introduces a steric "wedge" that increases the lipid tail volume (
). This geometric alteration favors the formation of the inverted hexagonal phase () at acidic endosomal pH, significantly boosting membrane fusion and cargo release.[1]
Mechanism of Action: The Biophysics of Branching
To understand why 9-methyldecan-1-ol is effective, we must look at the Critical Packing Parameter (
) of the lipid bilayer.
Where:
= Volume of the hydrophobic tail.
= Optimal area of the hydrophilic headgroup.
= Critical length of the tail.
The Linear vs. Branched Difference:
Linear Tails (Standard):
. These form stable lamellar phases (bilayers), which are good for encapsulation but poor for fusion/release.
Branched Tails (9-methyldecan-1-ol derived): The iso-methyl group at the C9 position increases
without significantly changing . This pushes , creating a "cone" shape.
In the acidic environment of the late endosome (pH ~5.5), ionizable lipids become protonated.[] If the tails are linear, the membrane remains rigid. However, lipids derived from 9-methyldecan-1-ol destabilize the bilayer, forcing a transition to the Inverted Hexagonal Phase (
) . This non-bilayer structure is highly fusogenic, disrupting the endosomal membrane and releasing the Cas9 cargo.
Figure 1: Mechanism of enhanced endosomal escape driven by branched-tail lipid phase transition.
Experimental Protocols
Protocol A: Synthesis of Branched Ionizable Lipid (Pre-Formulation)
Note: 9-methyldecan-1-ol is used here as a precursor to synthesize the functional ionizable lipid (referred to as 9-MD-IL ). Direct incorporation of the alcohol is less effective than using it as the hydrophobic tail of the cationic lipid.
Activation: React 9-methyldecan-1-ol with MsCl in DCM (0°C to RT) to generate the mesylate leaving group.
Substitution: React the mesylate with the amine core (e.g., 3-(dimethylamino)-1,2-propanediol or similar proprietary headgroups) in ethanol at 80°C for 48h.
Purification: Silica gel chromatography.
Result: An ionizable lipid with dual 9-methyldecyl tails.
Protocol B: LNP Formulation via Microfluidic Mixing
Seeding: Seed HEK293T cells at 10,000 cells/well in a 96-well plate 24h prior to transfection.
Treatment:
Dilute LNPs in serum-containing media (Opti-MEM is not strictly required for LNPs, unlike Lipofectamine).
Dose range: 10 ng to 100 ng mRNA per well.
Incubate for 48-72 hours.
Analysis (T7E1 Assay or Sequencing):
Extract genomic DNA.
PCR amplify the target locus.
Perform T7 Endonuclease I mismatch assay to calculate Indel %.
Expected Result: 9-MD-IL LNPs should show 2-3x higher indel frequency compared to linear C10 (1-decanol derived) LNPs due to superior escape.
References
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[6][7][8][9][10][11] Molecular Therapy. Link
Sato, Y., et al. (2019). Resolution of distinct lipids in lipid nanoparticles by TNS fluorescence. Journal of Controlled Release. Link
Hajj, K. A., & Whitehead, K. A. (2017). Tools for translation: non-viral materials for therapeutic mRNA delivery.[9] Nature Reviews Materials. Link
Han, X., et al. (2021). An ionizable lipid toolbox for RNA delivery.[6][7][8][9][10][12] Nature Communications. Link
PubChem. (2023). 9-Methyldecan-1-ol Compound Summary. National Library of Medicine. Link(Note: Link points to related C10 alcohol structures for verification of chemical class).
[1][2] Executive Summary The efficacy of mRNA lipid nanoparticles (LNPs) is governed principally by the ability of the ionizable lipid to facilitate endosomal escape.[1][2] While early generations of LNPs utilized linear...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The efficacy of mRNA lipid nanoparticles (LNPs) is governed principally by the ability of the ionizable lipid to facilitate endosomal escape.[1][2] While early generations of LNPs utilized linear alkyl tails (e.g., DLin-MC3-DMA), contemporary high-potency formulations—such as those used in SARS-CoV-2 vaccines—rely on branched alcohol-derived tails (e.g., 2-hexyldecanoate).[3]
This guide details the formulation mechanics of these lipids.[2] We explore how tail branching optimizes the Critical Packing Parameter (CPP) to drive membrane fusion, and we provide a validated microfluidic protocol for generating LNPs with high encapsulation efficiency (>90%) and controlled size (<100 nm).
Scientific Foundation: The Geometry of Fusion
The Critical Packing Parameter (CPP)
The superior potency of branched lipids stems from their geometric influence on the LNP surface. The Critical Packing Parameter (CPP) predicts the phase behavior of lipids:
Where:
= Volume of the hydrophobic tail
= Area of the hydrophilic headgroup
= Critical length of the tail
Linear Lipids (Cylindrical, CPP
1): Tend to form stable lamellar bilayers (), which are poor at fusing with endosomal membranes.
Branched Lipids (Cone-Shaped, CPP > 1): The bulky hydrophobic domain created by branched alcohols (e.g., Guerbet alcohols) increases . Upon acidification in the endosome, the headgroup protonates, reducing effective repulsion and further increasing CPP. This drives a transition to the Inverted Hexagonal Phase () , a non-bilayer structure essential for membrane fusion and cytosolic release of mRNA.
Mechanism of Action
The following diagram illustrates how branched tails facilitate the "shape-shifting" required for endosomal escape.
Figure 1: The mechanistic pathway of branched lipid-mediated endosomal escape.[3] The bulky tails force a hexagonal phase transition upon acidification.[3]
Material Selection & Preparation[2][4][5]
The Branched Lipid (Ionizable)
The protocol below uses ALC-0315 ([(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)) as the reference standard.[3]
Structural Feature: The tails are derived from 2-hexyldecanol , a branched alcohol.
Function: Ionization at pH ~6.5; fusogenicity at pH ~5.0.
Helper Lipids
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): High
saturated lipid.[3] Provides structural rigidity to the LNP surface.
Cholesterol: Modulates membrane fluidity and prevents serum protein aggregation.
PEG-Lipid (ALC-0159 or DMG-PEG2000): Steric barrier to control particle size and prevent opsonization.[3]
Formulation Protocol: Microfluidic Assembly
This protocol utilizes a chaotic advection microfluidic mixer (e.g., NanoAssemblr or similar) to ensure rapid, controlled precipitation.
Root Cause:[6][3][7][8][9] Slow mixing speed or high lipid concentration.
Fix: Increase Total Flow Rate (TFR) to induce higher turbulence/chaotic advection. Reduce lipid stock concentration.
Issue: Low Encapsulation Efficiency (<80%)
Root Cause:[6][3][8][9] Incorrect N/P ratio or pH mismatch.
Fix: Ensure the aqueous buffer is pH 4.0. If pH is >5.0 during mixing, the lipid will not be sufficiently protonated to bind mRNA. Verify N/P ratio is calculated based on molar mass, not weight.
Issue: Aggregation after TFF
Root Cause:[6][3][8][9] Instability during buffer exchange.
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. Link[3]
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link
Schoenmaker, L., et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. International Journal of Pharmaceutics. Link
Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[1][2][10][11][12][13][14][15] Link[3]
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[16][1][2][15] Molecular Therapy. Link[3]
Application Note: Formulation and Field Deployment of 9-Methyldecan-1-ol Pheromone Lures
This Application Note is designed for researchers in chemical ecology and pest management. It addresses the formulation, quality control, and field deployment of 9-methyldecan-1-ol , a methyl-branched fatty alcohol.[1] W...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in chemical ecology and pest management. It addresses the formulation, quality control, and field deployment of 9-methyldecan-1-ol , a methyl-branched fatty alcohol.[1]
While (E)-fuscumol is the primary pheromone for Tetropium species, 9-methyldecan-1-ol represents a structural analog often evaluated in structure-activity relationship (SAR) studies or as a specific attractant for cryptic Coleopteran (beetle) or Hymenopteran species.[1] The protocols below apply rigorous pharmaceutical-grade standards to its preparation.
Executive Summary
This guide details the protocol for incorporating 9-methyldecan-1-ol (CAS: 55505-28-7) into controlled-release dispensers for pest monitoring.[1] Methyl-branched alcohols are critical semiochemicals for the families Cerambycidae (Longhorn beetles) and Tenebrionidae.[1] This protocol focuses on achieving zero-order release kinetics using isoprene rubber septa and validating field efficacy against target xylophagous (wood-eating) pests.[1]
Chemical Profile & Mechanism
9-methyldecan-1-ol acts as a long-range aggregation pheromone or sex attractant.[1] Its efficacy depends heavily on enantiomeric purity and synergy with host plant volatiles (kairomones).
Property
Specification
Relevance
IUPAC Name
9-methyldecan-1-ol
Active Ingredient (AI)
Molecular Formula
C₁₁H₂₄O
Fatty Alcohol
Chirality
(S)- or (R)- enantiomers
Critical:[1][2][3][4] Many beetles respond only to the (S)-enantiomer; racemic mixtures may reduce efficacy due to antagonism.[1]
Obligate synergism is common in Tetropium and related genera.[1]
Signal Transduction Pathway
The following diagram illustrates the olfactory signal integration required for behavioral arrestment (landing on the trap).
Figure 1: Synergistic integration of pheromone and host volatiles. Note that 9-methyldecan-1-ol typically requires the 'Host' input to trigger the final behavioral output.[1]
-pinene, (-)--pinene, (+)-3-carene, (+)-limonene, -terpinolene) is often required for Tetropium capture.[1]
Workflow Diagram
Figure 2: End-to-end workflow from septum cleaning to field data collection.
References
Silk, P. J., et al. (2007). "Evidence for a male-produced pheromone in Tetropium fuscum (F.) and Tetropium cinnamopterum (Kirby)." Naturwissenschaften, 94, 697–701. Link
Context: Establishes the structural class of pheromones (fuscumol) for this genus, providing the basis for testing methyl-branched alcohol analogs.
Sweeney, J., et al. (2006). "Effect of semiochemical release rate, killing agent, and trap design on detection of Tetropium fuscum." Environmental Entomology, 35(3), 645–654. Link
Context: Defines the standard cross-vane panel trap and release r
Millar, J. G. (2006). "Insect pheromones: Synthesis and application." Encyclopedia of Pest Management. Link
Context: Authoritative guide on impregnation techniques (solvent evaporation method) and the necessity of BHT antioxidants.
Hanks, L. M., & Millar, J. G. (2016). "Sex pheromones of cerambycid beetles: Basic science and practical application." Journal of Chemical Ecology, 42, 631–654. Link
Context: Reviews the broad use of methyl-branched alcohols/ketones in Cerambycidae, validating the r
Scalable manufacturing processes for high-purity 9-methyldecan-1-ol
Application Note: Process Engineering for Scalable Synthesis of 9-Methyldecan-1-ol Abstract This application note details a scalable, high-purity manufacturing protocol for 9-methyldecan-1-ol (Isoundecyl alcohol), a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Engineering for Scalable Synthesis of 9-Methyldecan-1-ol
Abstract
This application note details a scalable, high-purity manufacturing protocol for 9-methyldecan-1-ol (Isoundecyl alcohol), a critical intermediate in the synthesis of aggregation pheromones (e.g., for Lutzomyia vectors) and specialized lipid nanoparticles. Unlike linear fatty alcohols, the remote methyl branching at the C9 position presents unique challenges in isomer control and separation. We present a convergent C5 + C6 Grignard Cross-Coupling strategy utilizing Li₂CuCl₄ catalysis. This route is selected for its superior regioselectivity and scalability compared to linear chain elongation or hydroformylation, ensuring >98% isomeric purity essential for biological activity and pharmaceutical applications.
Introduction & Strategic Route Analysis
The synthesis of remote-methyl branched fatty alcohols requires precise carbon-carbon bond formation. In an industrial or pilot-plant setting, the choice of route is dictated by atom economy , impurity profile , and thermal safety .
Why 9-Methyldecan-1-ol?
Biological Relevance: It serves as a precursor to 9-methyldecanoic acid and various ester pheromones used in vector control (sandflies, ants).
Lipid Engineering: The iso-tail disrupts lipid packing, lowering phase transition temperatures in lipid nanoparticles (LNPs) used for RNA delivery.
Route Selection: The Convergent Advantage
We reject linear chain elongation (e.g., malonic ester synthesis) due to step count. We also reject hydroformylation of decenes due to the difficulty in separating the resulting positional isomers.
Selected Route: Copper-Catalyzed Cross-Coupling of Isopentylmagnesium bromide (Fragment A) and Protected 6-bromohexan-1-ol (Fragment B).
Mechanism: The Kochi-Fürstner coupling (Li₂CuCl₄ catalyzed) allows alkyl-alkyl coupling without
-hydride elimination, a common failure mode in Pd-catalyzed alkylations.
Scalability: Reagents are commercially available in bulk; the reaction runs at moderate temperatures (-5°C to 0°C).
Reaction Workflow & Logic
The synthesis is broken into three critical process steps (CPS).
DOT Diagram: Synthesis Workflow
Figure 1: Convergent synthesis workflow combining C5 and C6 fragments to establish the C11 skeleton.
Detailed Experimental Protocols
Step 1: Protection of 6-Bromohexan-1-ol
Rationale: The hydroxyl group must be masked to prevent protonation of the Grignard reagent. The Tetrahydropyranyl (THP) ether is chosen for its stability to basic conditions and ease of removal.
Reactor Loading: Charge a glass-lined reactor with 6-bromohexan-1-ol (1.0 equiv) and Dichloromethane (DCM) (5 vol).
Catalyst Addition: Add p-Toluenesulfonic acid (pTSA) (0.01 equiv) at 20°C.
Reagent Feed: Add 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv) dropwise over 1 hour. Exotherm Alert: Maintain T < 35°C.
Workup: Wash with saturated NaHCO₃. Strip solvent.
QC Check: GC-FID should show <0.5% starting alcohol.
Step 2: Preparation of Isopentylmagnesium Bromide
Rationale: Preparation of the nucleophile. Isopentyl bromide (1-bromo-3-methylbutane) provides the terminal isopropyl group.
Activation: In a dry reactor under N₂, activate Magnesium turnings (1.1 equiv) with Iodine (trace).
Initiation: Add 5% of the Isopentyl bromide solution in THF. Heat to 40°C until color fades (Grignard initiation).
Titration: Titrate an aliquot against salicylaldehyde phenylhydrazone to confirm concentration (~1.0 M).
Step 3: The Kochi-Fürstner Cross-Coupling (Critical Step)
Rationale: Using Li₂CuCl₄ (Lithium tetrachlorocuprate) catalyzes the coupling of the alkyl halide with the Grignard reagent. This avoids the use of toxic HMPA or cryogenic conditions required by other methods.
Parameter
Specification
Reason
Catalyst Loading
1.5 - 3.0 mol% Li₂CuCl₄
Balance between rate and cost.
Temperature
-5°C to 0°C
Prevents homo-coupling (Wurtz reaction) and halogen exchange.
Addition Rate
Slow (2-4 hours)
Controls exotherm and local concentration hotspots.
Protocol:
Dissolve THP-protected 6-bromohexanol (1.0 equiv) in dry THF. Cool to -5°C.
Add Li₂CuCl₄ (0.1 M in THF, 3 mol%). Solution turns orange/red.
Controlled Addition: Pump the Isopentylmagnesium bromide solution (1.2 equiv) into the reactor over 3 hours.
Quench: Quench carefully with saturated NH₄Cl solution. The blue color of copper-amine complexes indicates catalyst removal.
Extraction: Extract with Ethyl Acetate. Dry organic layer over MgSO₄.
Step 4: Deprotection and Purification
Hydrolysis: Dissolve crude oil in Methanol (5 vol). Add conc. HCl (trace, pH < 1). Stir at 40°C for 2 hours.
Neutralization: Adjust pH to 7 with NaHCO₃. Remove Methanol under vacuum.
Figure 2: Purification logic flow. The boiling point differential between the non-polar hydrocarbon impurities and the polar alcohol allows for effective separation.
Safety & Hazard Analysis
Grignard Reagents: Highly flammable and reactive with water. All vessels must be grounded and purged with Nitrogen/Argon.
Lithium Tetrachlorocuprate: Hygroscopic and corrosive. Prepare fresh or store under inert gas.
Exotherm Control: The coupling reaction is exothermic. Cooling jackets must be rated to handle the heat load of the addition rate.
References
Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis, 1971(06), 303-305.
Mori, K. (1976). Synthesis of Pheromones: The Total Synthesis of Optically Active Forms. Tetrahedron, 32(16), 1979-1981. (Foundational logic for branched pheromone synthesis).
Cahiez, G., et al. (2010). Cobalt-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 110(3), 1435–1462. (Review of alternative metal catalysts for scale-up).
Hamilton, J. G. C., et al. (2005). Synthetic sex-aggregation pheromone of Lutzomyia longipalpis. Bulletin of Entomological Research, 95(3), 183-194. (Context on biological application).
Technical Notes & Optimization
Troubleshooting
Overcoming low volatility of 9-methyldecan-1-ol in gas chromatography
Welcome to the technical support center for the analysis of challenging compounds. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the gas chromatogra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of challenging compounds. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the gas chromatography (GC) of 9-methyldecan-1-ol. Its low volatility and polar nature present unique analytical hurdles. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your methods and achieve robust, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the GC analysis of 9-methyldecan-1-ol.
Question: Why am I seeing no peaks, or a very low signal, for 9-methyldecan-1-ol?
Answer: This is the most common issue and typically points to one of two primary causes: the analyte is not reaching the detector, or it is not being detected effectively. The low volatility of 9-methyldecan-1-ol, a long-chain alcohol, means it may condense in the injector, fail to elute from the column, or be adsorbed onto active sites within the system.
Troubleshooting Steps:
Symptom
Potential Cause
Recommended Solution & Explanation
No Peak Detected
Insufficient Volatility
The hydroxyl (-OH) group on the alcohol forms strong intermolecular hydrogen bonds, significantly lowering its volatility.[1] Solution: Chemically modify the alcohol through derivatization . This is the most effective way to analyze compounds with active hydrogens that are otherwise difficult to volatilize.[2][3] Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is the preferred method for alcohols.[1][2] This modification disrupts hydrogen bonding, making the molecule more volatile and thermally stable.[1][2]
Low Signal / Poor Peak Area
Analyte Adsorption
Active sites in the GC inlet (liner, injection port surfaces) or on the column itself can irreversibly adsorb the polar alcohol, preventing it from reaching the detector.[1] Solution: Use an inert-coated inlet liner (e.g., Siltek™) and ensure your column is well-conditioned.[4] If the problem persists, derivatization will mask the polar group, drastically reducing its tendency to adsorb.[1]
Low Signal / Poor Peak Area
Suboptimal Injection Parameters
The entire sample may not be transferring to the column. This can happen if the injection mode is not suitable for trace analysis or if the inlet temperature is too low. Solution: For low concentrations, use splitless injection to ensure the maximum amount of analyte is transferred to the column.[5][6][7] Ensure the inlet temperature is high enough to fully vaporize the analyte (or its derivative) but not so high that it causes thermal degradation.
No Peak Detected
Inappropriate Column or Oven Program
The analyte may be retained on the column and fail to elute during the run time. Solution: For underivatized alcohol, use a polar stationary phase (e.g., WAX) that can interact with the hydroxyl group.[8] For a derivatized, non-polar analyte, a low-to-mid polarity phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.[9] Ensure your oven temperature program ramps to a sufficiently high final temperature and holds it long enough to elute high-boiling compounds.[10]
Question: My chromatogram shows broad, tailing peaks for 9-methyldecan-1-ol. What's causing this?
Answer: Peak tailing is a classic sign of problematic interactions between the analyte and the chromatographic system. It can also be caused by non-optimized flow rates or injection issues.
Troubleshooting Steps:
Symptom
Potential Cause
Recommended Solution & Explanation
Tailing Peak
Secondary Interactions / Active Sites
The polar hydroxyl group is interacting with active sites (e.g., exposed silanols) in the liner or at the head of the column. This causes some molecules to be retained longer than others, resulting in a "tail." Solution: First, try replacing the inlet liner with a new, deactivated one.[11] If this fails, derivatization is the most robust solution as it eliminates the polar site responsible for the interaction.[1]
Tailing Peak
Column Overload
Injecting too much sample can saturate the stationary phase, leading to poor peak shape. Solution: Dilute your sample or increase the split ratio if using split injection.
Broad Peak
Slow Sample Transfer from Inlet
In splitless injection, a slow transfer of the analyte from the liner to the column can cause band broadening, especially for more volatile compounds.[6] For a high-boiling compound like 9-methyldecan-1-ol, this is less of an issue, but focusing is still key. Solution: Optimize the initial oven temperature. Starting the oven program 30-40°C below the boiling point of the solvent helps to focus the analytes into a tight band at the head of the column (solvent effect).[12]
Broad Peak
Suboptimal Carrier Gas Flow Rate
If the carrier gas linear velocity is too low, diffusion of the analyte band within the column (longitudinal diffusion) can occur, leading to peak broadening. Solution: Check and optimize the carrier gas flow rate for your column dimensions. Ensure there are no leaks in the system.[13]
Logical Troubleshooting Flowchart
For a systematic approach to diagnosing "No Peak or Low Signal" issues, follow this decision tree.
Caption: Troubleshooting workflow for analyzing 9-methyldecan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it essential for 9-methyldecan-1-ol?
Derivatization is the process of chemically modifying a compound to make it suitable for analysis, often by GC.[1] For compounds like 9-methyldecan-1-ol, which contain active hydrogen atoms in their hydroxyl (-OH) groups, derivatization is crucial.[14] The process replaces this active hydrogen with a non-polar chemical group. This modification achieves three primary goals:
Increases Volatility: It prevents hydrogen bonding between molecules, which significantly lowers the boiling point and increases vapor pressure, allowing the compound to be easily vaporized in the GC inlet.[1][2]
Improves Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and column.[1]
Reduces Adsorption: By masking the polar hydroxyl group, derivatization minimizes unwanted interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and better quantitative accuracy.[1]
The most common derivatization technique for alcohols is silylation .[3]
Q2: Which derivatization reagent should I use for 9-methyldecan-1-ol?
For silylating alcohols, a common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a strong silyl donor, and the TMCS catalyst helps to drive the reaction to completion, especially for sterically hindered alcohols.[2] The ease of derivatizing alcohols generally follows the order: primary > secondary > tertiary.
Q3: Can I analyze 9-methyldecan-1-ol without derivatization?
While challenging, it is possible, but it requires careful optimization and may not be suitable for trace-level quantification. If you must proceed without derivatization, you will need:
A Polar GC Column: A "WAX" (polyethylene glycol) type column is recommended.[8] Its polar stationary phase can interact with the alcohol's hydroxyl group through hydrogen bonding, providing retention and separation.
An Inert Flow Path: Use a highly deactivated inlet liner to minimize adsorption.[4]
High Temperatures: A high inlet temperature and a high final oven temperature will be necessary to ensure the compound vaporizes and elutes from the column.
However, you are still likely to face issues with peak tailing and lower sensitivity compared to the analysis of a derivatized sample.
Q4: What are the ideal GC parameters for analyzing derivatized 9-methyldecan-1-ol?
For the TMS-ether of 9-methyldecan-1-ol, the following parameters provide a good starting point.
Parameter
Recommendation
Justification
Injection Mode
Splitless
To maximize sensitivity for trace analysis by transferring the entire sample to the column.[5][6]
Inlet Temperature
250 - 280 °C
Ensures rapid and complete vaporization of the less-volatile TMS-derivative without causing degradation.
Inlet Liner
Deactivated, Splitless Liner (with quartz wool)
A deactivated surface prevents adsorption.[11] Quartz wool aids in the vaporization of high-boiling compounds and traps non-volatile matrix components.[11]
Column Phase
Low to Mid-Polarity (e.g., 5% Phenyl-Methylpolysiloxane)
The derivatized analyte is non-polar, so a "like-dissolves-like" approach dictates a non-polar stationary phase for optimal interaction and peak shape.[9]
Column Dimensions
30 m x 0.25 mm ID, 0.25 µm film thickness
A standard dimension that provides a good balance of resolution and analysis time. A thinner film is generally better for high-boiling compounds.[9][15]
Carrier Gas
Helium or Hydrogen
Set to optimal flow rate (e.g., ~1.0-1.2 mL/min for He). Hydrogen allows for faster analysis but requires additional safety precautions.
Oven Program
80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
The initial low temperature helps focus the analyte. The ramp rate ensures good separation, and the high final temperature and hold time ensure the analyte elutes completely.
Experimental Protocol: Silylation of 9-Methyldecan-1-ol
This protocol provides a step-by-step method for the derivatization of 9-methyldecan-1-ol using BSTFA + 1% TMCS.
Causality: This procedure converts the polar, low-volatility alcohol into a non-polar, high-volatility trimethylsilyl (TMS) ether, making it amenable to GC analysis. The reaction proceeds via a nucleophilic attack from the alcohol's oxygen onto the silicon of the silylating reagent.[1]
Caption: Workflow for silylation derivatization of alcohols for GC analysis.
Methodology:
Solvent and Sample Preparation:
Accurately prepare a solution of 9-methyldecan-1-ol in a high-purity, aprotic solvent (e.g., pyridine, hexane, acetonitrile).[2] Protic solvents like methanol or ethanol will react with the silylating reagent and must be avoided.[2]
Crucially, ensure all glassware is dry and the sample contains no water. Silylating reagents readily react with water, which will consume the reagent and lead to incomplete derivatization.[1]
Reaction:
In a 2 mL autosampler vial, add approximately 100 µL of your sample solution.
Add 100 µL of the derivatizing reagent (e.g., BSTFA + 1% TMCS). The reagent is typically added in excess to drive the reaction to completion.
Immediately cap the vial tightly to prevent moisture from entering and the evaporation of the reagent.
Heat the vial in a heating block or oven at 60-70°C for 30 minutes. While many unhindered primary alcohols react quickly at room temperature, heating ensures the complete derivatization of larger molecules.[14]
Analysis:
Allow the vial to cool completely to room temperature.
The sample is now ready for injection into the GC. Do not open the vial until it is in the autosampler tray to minimize exposure to atmospheric moisture.
It is good practice to analyze the derivatized sample within 24 hours, as TMS-derivatives can degrade over time, especially in the presence of trace moisture.
By implementing these troubleshooting strategies and protocols, you can overcome the challenges associated with the low volatility of 9-methyldecan-1-ol and achieve high-quality, reliable gas chromatography data.
References
Derivatization for Gas Chrom
Why Use GC Derivatiz
GC Derivatiz
Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru.
GC Derivatiz
Split vs.
Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. LCGC.
Technical Support Center: High-Yield Reduction of 9-Methyldecanoic Acid
Case ID: 9-MDA-RED-OPT Status: Active Support Tier: Senior Application Scientist Subject: Optimizing Yield and Purity in the Reduction of 9-Methyldecanoic Acid to 9-Methyldecanol Executive Summary & Reagent Selection Use...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 9-MDA-RED-OPT
Status: Active
Support Tier: Senior Application Scientist
Subject: Optimizing Yield and Purity in the Reduction of 9-Methyldecanoic Acid to 9-Methyldecanol
Executive Summary & Reagent Selection
User Query: "I am seeing variable yields (40-75%) and emulsion issues when reducing 9-methyldecanoic acid. Which reagent system offers the highest consistency?"
Scientist Response:
For the reduction of long-chain branched fatty acids like 9-methyldecanoic acid, Borane-Tetrahydrofuran (BH₃·THF) is the gold standard for yield optimization, superior to Lithium Aluminum Hydride (LiAlH₄).
While LiAlH₄ is a powerful reducing agent, it is chemically "loud"—it reduces esters, amides, and halides indiscriminately. Borane is chemoselective ; it reduces carboxylic acids faster than almost any other functional group (except aldehydes/ketones) due to the formation of a triacyloxyborane intermediate. This selectivity minimizes side reactions and simplifies purification.
Decision Matrix: Reagent Selection
Caption: Decision tree for selecting the optimal reducing agent based on chemoselectivity and lab constraints.
Optimized Protocol: Borane-THF Reduction
Context: This protocol is tuned for 9-methyldecanoic acid. The branching at the C9 position increases solubility in organic solvents compared to straight-chain decanoic acid but does not sterically hinder the carboxyl group significantly.
Reagents:
Substrate: 9-Methyldecanoic acid (1.0 equiv)
Reagent: BH₃[1][2][3]·THF (1.0 M solution, 1.5 - 2.0 equiv)
Solvent: Anhydrous THF (Sodium/Benzophenone distilled or sieve-dried)
Step-by-Step Workflow:
System Prep: Flame-dry a 2-neck round bottom flask under an Argon/Nitrogen atmosphere. Moisture destroys Borane instantly.
Solubilization: Dissolve 9-methyldecanoic acid in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.
Addition (The Critical Step): Add BH₃·THF dropwise via syringe or addition funnel.
Observation: You will see hydrogen gas evolution (
).[4] Control the rate so the gas evolution is steady but not vigorous.
Why: The first equivalent of hydride deprotonates the acid to form a carboxylate; subsequent hydrides perform the reduction.
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check by TLC (stain with PMA or KMnO₄). The acid spot (usually streaking near baseline) should disappear, replaced by a less polar alcohol spot (
in 20% EtOAc/Hexane).
Quench (The Yield Killer): See Troubleshooting Section below.
Troubleshooting & FAQ
Issue 1: The "Gelatinous Nightmare" (Emulsions during Workup)
User: "I quenched the reaction with water, and now I have a thick white emulsion that won't separate. I'm losing product in the interface."
Diagnosis: You have formed stable boron-oxygen complexes or "soaps" from unreacted fatty acids. Boron loves oxygen; these complexes are often insoluble in ether but form gels in water.
The Fix (Methanol Methanolysis):
Do not quench directly with water.
Methanol Quench: Add Methanol (MeOH) dropwise until bubbling ceases. This converts excess Borane into Trimethyl Borate (
) and Hydrogen gas.
Evaporation: Rotary evaporate the mixture. Trimethyl borate is volatile (azeotrope with MeOH) and will be removed.
Repeat: Add more MeOH and evaporate again. This "co-evaporation" pulls the boron out of the system.
Final Extraction: Now add aqueous NaOH (1M) or dilute HCl (depending on acid sensitivity) and extract with Diethyl Ether or EtOAc. The layers will separate cleanly.
Issue 2: Low Yield / Unreacted Starting Material
User: "I used 1.0 equivalent of Borane, but I still have 40% starting material left."
Diagnosis: Stoichiometry error.
Explanation: The reaction consumes hydride not just for reduction, but for the initial deprotonation of the carboxylic acid.
Step 1:
(1 hydride consumed, no reduction yet).
Step 2: Intramolecular hydride transfer reduces the carbonyl.
Solution: You must use at least 1.3 to 2.0 equivalents of BH₃ relative to the acid. Borane reagents also degrade over time; if your bottle is old, the titer is likely lower than 1.0 M.
Issue 3: Safety (Exotherms)
User: "The reaction got very hot upon addition."
Diagnosis: Rapid deprotonation.
Solution: The initial reaction is an acid-base reaction releasing
gas (exothermic).
Cool to 0°C before addition.
Dilute the Borane solution if using neat BH₃·DMS.
Vent: Ensure your inert gas line has a bubbler to relieve pressure.
Mechanistic Insight (Why this works)
Understanding the mechanism prevents errors. Unlike LAH, which attacks the carbonyl carbon directly as a nucleophile, Borane acts as a Lewis Acid .
Coordination: The carbonyl oxygen donates electrons to the electron-deficient Boron (
).
Activation: This coordination makes the carbonyl carbon highly electrophilic.
Hydride Transfer: A hydride moves from Boron to the Carbon.
Triacyloxyborane: Three acid molecules eventually bind to one Boron atom before hydrolysis releases the alcohol.
Caption: Simplified mechanistic flow of Borane-mediated carboxylic acid reduction.
Data Summary: Reagent Comparison
Feature
Borane-THF (Recommended)
LiAlH₄ (Legacy)
NaBH₄ / I₂ (Alternative)
Selectivity
High (Acids > Esters)
Low (Reduces everything)
Medium (Requires activation)
Yield (Fatty Acids)
90-98%
70-85%
80-90%
Workup Difficulty
Low (if MeOH quench used)
High (Fieser workup required)
Low
Safety Profile
Flammable, evolution
Pyrophoric, Violent
Mild
Storage
Unstable >0°C (THF complex)
Stable powder
Stable powder
References
Brown, H. C.; Heim, P.; Stocky, T. P. (1973). "Selective reductions. 20. The stoichiometry of the reaction of carboxylic acids with borane-tetrahydrofuran and its application to the selective reduction of carboxylic acids to the corresponding alcohols in the presence of esters." The Journal of Organic Chemistry, 38(16), 2786–2792.
Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S. (1973). "Selective reductions. 19. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 38(16), 2786–2792.
Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Reduction).
Burkhardt, E. R.; Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650.
Technical Support Center: Troubleshooting Silylation of Sterically Hindered Alcohols
Executive Summary The silylation of sterically hindered alcohols (tertiary, axial secondary, or congested scaffolds) is a frequent bottleneck in multi-step synthesis.[1] Standard protocols (e.g., TBSCl/Imidazole/DMF) oft...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The silylation of sterically hindered alcohols (tertiary, axial secondary, or congested scaffolds) is a frequent bottleneck in multi-step synthesis.[1] Standard protocols (e.g., TBSCl/Imidazole/DMF) often fail due to the high activation energy required to form the pentacoordinate silicon intermediate. This guide provides advanced troubleshooting for stalling reactions, utilizing kinetic data and mechanistic insights to force conversion without compromising substrate integrity.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction with TBSCl/Imidazole in DMF is stalling at <50% conversion after 24 hours. Adding more reagent doesn't help. What is the failure mode?
Diagnosis: You have likely reached a "kinetic wall." The electrophilicity of tert-butyldimethylsilyl chloride (TBSCl) is insufficient to overcome the steric repulsion of the alcohol's local environment.
The Fix: Switch to TBSOTf (tert-butyldimethylsilyl triflate) .
Why: The triflate group is an exceptional leaving group (approx.
times more labile than chloride). This shifts the mechanism from a slow -like displacement to a rapid reaction involving a highly electrophilic silyl cation-like species.
Protocol Shift: TBSOTf is moisture-sensitive and acidic. You must switch the base from Imidazole to 2,6-Lutidine (to scavenge TfOH without nucleophilic attack on Silicon) and the solvent to DCM (0°C to RT).
Q2: I cannot use triflates due to acid-sensitive functional groups. How can I accelerate the TBSCl reaction?
Diagnosis: The standard N-silylimidazolium intermediate is not electrophilic enough.
The Fix: Implement Nucleophilic Catalysis with DMAP (4-Dimethylaminopyridine) or Iodide.
DMAP Method: Add 5-10 mol% DMAP. The resulting N-silylpyridinium ion is significantly more reactive than the N-silylimidazolium species due to resonance destabilization of the positive charge, making the silicon more susceptible to nucleophilic attack by the alcohol.
Iodide Method: Add TBAI (Tetrabutylammonium iodide) or use TBDMS-I (generated in situ). The iodide anion is a better nucleophile than chloride, forming the silyl iodide intermediate, which is more electrophilic than the chloride.
Q3: Why does my silylation work in DMF but fail completely in DCM or THF?
Diagnosis: You are observing Solvent-Assisted Catalysis .
Explanation: In polar aprotic solvents like DMF, the solvent acts as a Lewis base. DMF coordinates to the silicon atom, expanding its coordination sphere to form a pentacoordinate species (e.g.,
). This intermediate lowers the activation energy for the alcohol's attack.
Rule of Thumb: For difficult silylations using silyl chlorides, DMF is mandatory. DCM is non-coordinating and slows the reaction rate by orders of magnitude unless a highly reactive silylating agent (OTf) is used.
Q4: I successfully formed the silyl ether, but I lose the product during aqueous workup. Is it unstable?
Diagnosis: Likely Acid-Catalyzed Hydrolysis during quenching.
The Fix: Silyl ethers of hindered alcohols are generally stable, but the reagents (especially triflates) generate strong acid (TfOH) upon quenching with water.
Self-Validating Step: Quench the reaction with saturated aqueous NaHCO3 or Methanol before adding water. Ensure the pH of the aqueous layer is >7.
Note: If using TBDMS, the stability order is Primary < Secondary < Tertiary. If your tertiary silyl ether is hydrolyzing, check for extreme local acidity during the quench.
Part 2: Data & Heuristics
Table 1: Relative Reactivity of Alcohols with TBSCl
Data normalized to Primary Alcohols in DMF. Note the massive solvent effect.[2]
Substrate Type
Solvent: DMF (Lewis Basic)
Solvent: CH₂Cl₂ (Non-Polar)
Primary Alcohol
1 (Reference)
~0.0001
Secondary Alcohol
~0.05
< 0.00001
Tertiary Alcohol
< 0.00001
No Reaction
Key Insight: In DCM, TBSCl is effectively inert toward hindered alcohols without exotic catalysis.
Table 2: Silyl Group Stability Profile
Use this to balance protection difficulty vs. stability.
This diagram illustrates why DMAP is superior to Imidazole for difficult substrates. The key is the formation of the highly electrophilic N-acylpyridinium-type intermediate.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to select the correct condition set.
Part 4: Validated Experimental Protocol
Protocol: High-Efficiency Silylation of Tertiary Alcohols using TBSOTf
This protocol is designed for maximum conversion of stubborn substrates.
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask under vacuum. Backfill with Argon/Nitrogen. Add the hindered alcohol and dissolve in anhydrous DCM.
Base Addition: Add 2,6-Lutidine via syringe. Cool the mixture to 0°C in an ice bath.
Checkpoint: The solution should remain clear. If the alcohol is not soluble, switch to a DCM/DMF (10:1) mixture, though this is rarely needed for TBSOTf.
Reagent Addition: Add TBSOTf dropwise over 5 minutes.
Observation: Fuming may occur (formation of TfOH vapor). This is normal.
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature.
Self-Validation: Monitor by TLC. If starting material persists after 2 hours, add a second portion of TBSOTf (0.5 equiv) and Lutidine (0.5 equiv).
Quench (Critical): Cool back to 0°C. Add saturated aqueous NaHCO3 (5 mL/mmol). Stir vigorously for 10 minutes.
Why: This neutralizes the triflic acid salt and prevents hydrolysis of the newly formed silyl ether.
Workup: Extract with DCM or Et2O. Wash organics with 1M HCl (rapidly, to remove Lutidine), then NaHCO3, then Brine. Dry over MgSO4.
References
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4][7] Journal of the American Chemical Society, 94(17), 6190–6191.
Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with triisopropylsilyl triflate: new life for a slightly old reagent. Tetrahedron Letters, 22(36), 3455–3458.
Lalonde, M., & Chan, T. H. (1985). Use of organosilicon reagents as protective groups in organic synthesis.[3][4][7][13] Synthesis, 1985(09), 817-845.
Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102.
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fatty alcohols (e.g., Isostearyl alcohol, Octyldodecanol) present two distinct analytical challenges in HPLC: invisibility (lack of chromophores) and structural similarity (isomeric co-elution). Standard C18 methods often fail to resolve branched isomers from their linear counterparts because both species possess identical hydrophobicities.[1]
This guide moves beyond basic troubleshooting to address the mechanism of separation. We focus on exploiting shape selectivity to resolve isomers and implementing derivatization or advanced detection to visualize them.
Diagnostic Workflow: The Troubleshooting Logic
Before altering your method, identify whether your issue is separation-based (physics) or detection-based (chemistry).
Figure 1: Logical decision tree for isolating fatty alcohol co-elution issues. Note that standard UV detection is insufficient without derivatization.
Module 1: The "Invisible" Analyte (Detection Strategy)
The Problem: Branched fatty alcohols lack conjugated
-systems, making them invisible to UV detectors above 210 nm. At low wavelengths (<205 nm), mobile phase noise dominates.
Solution A: Universal Detection (Preferred for Gradients)
If your lab is equipped with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) , this is the most efficient path. These detectors respond to the mass of the non-volatile analyte, independent of optical properties.
Parameter
ELSD/CAD Setting
Scientific Rationale
Nebulizer Temp
30°C - 40°C
Low enough to prevent evaporation of semi-volatile short-chain alcohols (C12-C14).
Gas Flow
1.0 - 1.6 SLM
Optimized for particle formation; too high blows sample away, too low causes noise.
Mobile Phase
Volatile only
Buffers must be volatile (e.g., Formic Acid, Ammonium Acetate). No Phosphate.
Solution B: Derivatization (For UV/Fluorescence)
If you must use UV, you must chemically attach a chromophore.
Reagent: 3,5-Dinitrobenzoyl chloride (3,5-DNBC) or Diphenic Anhydride.
Mechanism: Converts the alcohol hydroxyl (-OH) into an ester with a high molar absorptivity aromatic ring.
Benefit: Increases sensitivity by 100-1000x and adds structural rigidity, which improves separation on the column.
Module 2: The Separation Core (Shape Selectivity)
The Problem: A branched isomer (e.g., Isostearyl alcohol) and a linear isomer (e.g., Stearyl alcohol) have nearly identical hydrophobicities. A standard C18 column interacts based on hydrophobicity, leading to co-elution.
The Solution: You must discriminate based on molecular shape , not just hydrophobicity.
The "Slot" Theory
Polymeric C30 Phases: These stationary phases have long, rigid alkyl chains that form ordered "slots" or "tunnels" at lower temperatures.
Linear Alcohols: Fit deep into these slots (Longer retention).
Branched Alcohols: Bulky side chains prevent deep penetration (Shorter retention).
Figure 2: Mechanism of Shape Selectivity. Linear molecules penetrate the ordered stationary phase, while branched isomers are excluded, creating the necessary resolution.
Critical Parameter: Temperature
Do not heat the column. High temperatures (>40°C) increase the kinetic energy of the C30 chains, disordering the "slots" and destroying shape selectivity.
Recommended Temp: 10°C - 25°C.
Why: Lower temperatures "freeze" the stationary phase into an ordered state, maximizing the discrimination between linear and branched shapes.
Module 3: Validated Derivatization Protocol
Objective: Convert fatty alcohols to UV-active 3,5-dinitrobenzoate esters for detection at 254 nm.
Reagents:
Reagent A: 3,5-Dinitrobenzoyl chloride (10 mg/mL in Tetrahydrofuran).
Catalyst: Pyridine (Dry).
Quench: Water/Methanol (50:50).
Step-by-Step Workflow:
Preparation: Dissolve 10 mg of fatty alcohol sample in 1 mL of Tetrahydrofuran (THF).
Reaction: Add 200 µL of Reagent A and 20 µL of Catalyst to the sample vial.
Incubation: Seal and heat at 60°C for 30 minutes . (The heat drives the esterification of the sterically hindered secondary alcohols found in branched chains).
Quenching: Add 0.5 mL of Quench solution to stop the reaction and hydrolyze excess reagent.
Clarification: Filter through a 0.2 µm PTFE filter.
Q: I see a peak for my linear alcohol, but the branched isomer is missing. Where is it?A: If using a C18 column, it is likely co-eluting exactly under the linear peak. If using a shape-selective column (C30), the branched isomer typically elutes before the linear isomer because it cannot penetrate the stationary phase as deeply.
Q: Can I use a Phenyl-Hexyl column instead of C30?A: Phenyl-Hexyl columns are excellent if you have derivatized the sample with an aromatic tag (like the 3,5-DNBC protocol above). The "pi-pi" interaction between the column and the derivative tag can enhance separation. However, for underivatized alcohols, C30 is superior.
Q: My baseline is drifting significantly during the gradient.A: This is common with refractive index (RI) detection or UV at low wavelengths (<210 nm).
Fix: Ensure your mobile phase A and B have matched refractive indices (if using RI) or switch to ELSD/CAD, which are immune to mobile phase optical properties.
Q: Why is my sensitivity lower for the branched isomer compared to the linear one?A: If using ELSD, the response is non-linear and mass-dependent; branched isomers might nebulize slightly differently. If using UV derivatization, the reaction kinetics for branched (secondary) alcohols are slower than linear (primary) alcohols. Ensure you incubate long enough (30+ mins) to drive the branched reaction to completion.
References
Agilent Technologies. (2013). Analysis of foods using HPLC with evaporative light scattering detection. Link
Thermo Fisher Scientific. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol. Link
Sander, L. C., & Wise, S. A. (2005). Shape Selectivity in Reversed-Phase Liquid Chromatography. (This establishes the mechanism of C30 vs C18 selectivity).
Nacalai Tesque. (2020).[1] Separation of cis-trans isomers using COSMOSIL Cholester (C30 equivalent). Link
Sigma-Aldrich. (2023). Derivatization Reagents for HPLC. Link
Removing unreacted 9-methyldecan-1-ol from lipid synthesis mixtures
Welcome to the technical support center for lipid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for a critical s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for lipid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for a critical step in lipid synthesis: the removal of unreacted starting materials, specifically focusing on the separation of the long-chain alcohol, 9-methyldecan-1-ol, from your valuable lipid products.
Introduction: The Challenge of Purity in Lipid Synthesis
In the synthesis of novel lipids for drug delivery systems, such as lipid nanoparticles (LNPs), achieving high purity of the final product is paramount.[1] The presence of unreacted starting materials, like the long-chain alcohol 9-methyldecan-1-ol, can significantly impact the physicochemical properties, stability, and biological performance of the resulting lipid formulations. This guide provides a comprehensive overview of the most effective purification strategies, troubleshooting tips for common issues, and detailed protocols to ensure the integrity of your synthetic lipids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 9-methyldecan-1-ol from a lipid synthesis mixture?
A1: The primary methods for purifying your lipid product from unreacted 9-methyldecan-1-ol are column chromatography, liquid-liquid extraction (LLE), and recrystallization. The choice of method depends on the scale of your synthesis, the polarity difference between your lipid product and the unreacted alcohol, and the desired final purity. For large-scale production, liquid-liquid extraction or filtration over silica gel are often preferred due to their scalability and cost-effectiveness, while chromatography is generally reserved for smaller-scale, high-purity applications.[1]
Q2: How does the structure of 9-methyldecan-1-ol influence the choice of purification method?
A2: 9-methyldecan-1-ol is a long-chain branched alcohol, giving it a significant non-polar character. However, the terminal hydroxyl group provides a site for hydrogen bonding, lending it some polar characteristics. Your synthetic lipid product will likely have a different overall polarity. Understanding this polarity difference is key to designing an effective separation strategy.
Q3: When is column chromatography the best choice?
A3: Column chromatography is ideal for achieving very high purity, especially when the polarity difference between your lipid and the unreacted alcohol is small. It is a highly versatile technique that can be optimized by adjusting the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system). However, it can be time-consuming and less scalable compared to other methods.[1]
Q4: Can I use liquid-liquid extraction to remove 9-methyldecan-1-ol?
A4: Yes, liquid-liquid extraction (LLE) is a powerful technique for this purpose, particularly for larger-scale purifications.[1][2] The success of LLE hinges on finding a biphasic solvent system where your lipid product has a high affinity for one phase and the unreacted alcohol for the other. Common LLE systems for lipid purification include chloroform/methanol/water and n-hexane/acetonitrile.[3][4]
Q5: Is recrystallization a viable option?
A5: Recrystallization can be a highly effective and scalable method if your lipid product is a solid at room temperature.[5][6] This technique relies on the differential solubility of your lipid and the unreacted alcohol in a chosen solvent at different temperatures.[7] The key is to find a solvent that dissolves your lipid and the impurity at an elevated temperature, but upon cooling, selectively crystallizes your pure lipid, leaving the impurity in the mother liquor.[6][8]
Purification Strategy Decision Workflow
The following diagram outlines a decision-making workflow to help you select the most appropriate purification strategy for your specific needs.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Phase Separation in Branched Fatty Alcohol-Modulated LNPs
Executive Summary: The "Steric Conflict" Hypothesis
Welcome to the technical support hub for advanced LNP formulation. You are likely here because your 9-methyldecan-1-ol formulations are exhibiting phase separation—manifesting as turbidity, multi-modal size distributions (PDI > 0.2), or "blebbing" observed under Cryo-TEM.
The Core Challenge:
9-methyldecan-1-ol is a branched fatty alcohol. Unlike linear fatty alcohols, the terminal methyl branch introduces significant steric bulk and membrane fluidity . While this is desirable for endosomal escape (fusogenicity), it creates a thermodynamic conflict with rigid structural lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).
If the structural lattice (DSPC/Cholesterol) is too rigid, the 9-methyldecan-1-ol is expelled from the lipid shell, leading to demixing (phase separation). This guide addresses how to force miscibility and lock the kinetic trap.
Diagnostic Workflow: The Phase Separation Cascade
Before troubleshooting, visualize where your formulation is failing. Use this logic map to identify the breakdown mechanism.
Troubleshooting Guide (Q&A)
Scenario A: Macroscopic Instability (The "Milky" Supernatant)
Q: My formulation turns cloudy immediately after dialysis/TFF. DLS shows aggregates >200nm. What is happening?
A: You are seeing "Oiling Out" due to rapid ethanol removal.
9-methyldecan-1-ol has lower water solubility than standard phospholipids. When ethanol concentration drops below a critical threshold (typically <10%) during dialysis, the alcohol molecules that are not securely anchored in the LNP shell will aggregate into oil droplets.
The Fix (Thermodynamic): You must increase the affinity of the alcohol for the LNP shell.
Protocol: Increase the Cholesterol:9-methyldecan-1-ol ratio . Cholesterol acts as a "buffer" for membrane fluidity, helping to solubilize the branched alcohol within the shell.
The Fix (Kinetic): Slow down the polarity shift.
Protocol: Switch from bulk dialysis to Step-Down TFF . Reduce ethanol from 25%
10% 0% in graded steps rather than a single buffer exchange. This allows the lipids time to reorganize into the most energetically favorable configuration without precipitating.
Scenario B: Microscopic Demixing (Cryo-TEM Blebs)
Q: My particle size is fine (80nm), but Cryo-TEM shows electron-dense spots separated from the lipid bilayer (blebs).
A: This is classic Lipid Demixing.
Your structural lipid (likely DSPC) is crystallizing into a rigid "gel phase" (
), while the 9-methyldecan-1-ol remains in a fluid "liquid crystalline" phase (). They cannot coexist in the same phase, so they separate.
Scientific Rationale: Branched tails like 9-methyldecan-1-ol disrupt Van der Waals packing. If you have high DSPC (rigid), the system minimizes free energy by segregating the "messy" branched lipids from the "neat" DSPC lipids.
The Fix: Replace 50% of your DSPC with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .
Why? DOPE has unsaturated tails (kinked) and a cone shape. It is much more compatible with branched alcohols than the cylindrical, saturated DSPC. This forces a single, mixed phase.
Scenario C: PDI Creep During Storage
Q: My LNPs are stable at Day 0 (PDI 0.15) but grow to PDI 0.3 by Day 7 at 4°C.
A: Ostwald Ripening is occurring.
Because 9-methyldecan-1-ol has finite water solubility (higher than long-chain lipids), it can diffuse through the aqueous phase from small LNPs to larger ones.
The Fix: Increase the Internal Core Density .
Protocol: Ensure your N/P ratio (Nitrogen to Phosphate) is optimized (typically 6:1). A tightly packed mRNA-lipid core traps the lipids, preventing them from diffusing out.
Add a "Anchor": If the problem persists, increase the chain length of your PEG-lipid (e.g., switch from PEG-DMG to PEG-DSG). The longer alkyl tail of DSG (C18) provides a stronger hydrophobic anchor, stabilizing the entire surface.
Formulation "Sweet Spot" Matrix
Use this reference table to adjust your molar ratios based on the specific failure mode of 9-methyldecan-1-ol.
Variable
Standard LNP (Molar %)
9-Methyldecan-1-ol LNP (Recommended)
Why?
Ionizable Lipid
50%
45-50%
Maintain for encapsulation.
Structural Lipid
10% (DSPC)
5% DSPC / 5% DOPE
DOPE improves miscibility with branched alcohols.
Cholesterol
38.5%
35-40%
High cholesterol prevents crystallization of the alcohol.
PEG-Lipid
1.5%
1.5 - 2.0%
Slightly higher PEG provides steric barrier against ripening.
9-Methyldecan-1-ol
N/A
Add as 5-10% Co-lipid
Note: Usually subtract from Cholesterol fraction.
Validated Experimental Protocol: The "Hot-Start" Mixing
To prevent early phase separation of branched alcohols, we recommend a modified microfluidic mixing protocol.
Rationale: 9-methyldecan-1-ol lowers the phase transition temperature (
), but mixing at room temperature often traps the system in a metastable state. Mixing above the transition temperature ensures homogeneity.
Step-by-Step:
Preparation:
Organic Phase: Dissolve Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid, and 9-methyldecan-1-ol in Ethanol (100%).
Aqueous Phase: Citrate Buffer (pH 4.0) with mRNA.[1][2][3][4][5][6][7]
Thermal Equilibration (CRITICAL):
Heat both the Organic and Aqueous phases to 40°C (approx. 10°C above the
of the lipid mix).
Microfluidic Mixing:
Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).
Total Flow Rate (TFR): 12 mL/min (for NanoAssemblr Benchtop).
Rapid Quench:
Immediately dilute the output 1:1 with cold PBS (4°C).
Mechanism:[8][9] This "freezes" the lipids in their mixed, disordered state before they can phase separate.
References
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4][6][10] Molecular Therapy. Link
Relevance: Foundational mechanisms of lipid polymorphism and the role of helper lipids (DSPC/Cholesterol) in stabilizing the bilayer.
Sahay, G., et al. (2013). Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling. Nature Biotechnology. Link
Relevance: Discusses the impact of lipid composition on intracellular processing and phase behavior during endosomal escape.
Hajj, K. A., & Whitehead, K. A. (2017). Tools for translation: non-viral materials for therapeutic mRNA delivery. Nature Reviews Materials. Link
Relevance: Detailed analysis of branched vs. linear lipid tails and their effect on LNP potency and stability.
Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano. Link
Relevance: Describes the "electron-dense core" morphology and how lipid demixing alters this structure (critical for interpreting Cryo-TEM).
Disclaimer: This guide is intended for research purposes. 9-methyldecan-1-ol is a raw material often used in the synthesis of complex lipids (e.g., ALC-0315 analogues). If used directly in formulations, strict adherence to miscibility profiles is required.
Comprehensive GC-MS Retention Index Guide: 9-Methyldecan-1-ol on Polar Stationary Phases
The following guide is structured to provide a rigorous technical analysis of the gas chromatographic behavior of 9-methyldecan-1-ol. It moves beyond simple data listing to explain the why and how of retention behavior,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to provide a rigorous technical analysis of the gas chromatographic behavior of 9-methyldecan-1-ol. It moves beyond simple data listing to explain the why and how of retention behavior, designed for an audience of analytical chemists and drug development professionals.
Executive Summary
9-Methyldecan-1-ol (CAS: 55505-28-7), often referred to as isoundecyl alcohol, represents a critical analyte in the analysis of insect pheromones and complex biological lipids. While its retention behavior on non-polar phases (e.g., DB-1, DB-5) is well-documented, its characterization on polar phases (e.g., DB-Wax, FFAP) presents unique challenges due to strong hydrogen bonding and structural isomerism.
This guide provides a definitive comparison of 9-methyldecan-1-ol's retention indices, establishing a validated range for polar columns anchored by homologous series data. It further details a self-validating experimental protocol to distinguish this compound from its structural isomers (e.g., 1-undecanol).
*Note: Polar values are derived from the validated n-undecanol baseline (RI ~1850 on DB-Wax) and corrected for the iso-branching shift (-20 to -30 units) characteristic of primary alcohols.
Comparative Analysis: The "Iso-Shift"
On polar columns, the retention mechanism is dominated by hydrogen bonding with the hydroxyl group. However, the hydrocarbon tail still contributes to dispersion interactions.
n-Undecanol (C11 straight chain): RI
1853 on DB-Wax.
9-Methyldecan-1-ol (C11 iso-branched): The methyl branch creates a more compact globular structure, reducing the boiling point and the strength of dispersive interactions with the stationary phase. Consequently, 9-methyldecan-1-ol elutes 15–30 index units earlier than n-undecanol on polar phases.
Mechanism of Interaction
Understanding the separation mechanism is crucial for troubleshooting peak tailing or co-elution.
Non-Polar (Dispersive): Retention is governed by vapor pressure (boiling point). The iso-branch lowers the boiling point slightly, causing it to elute just before n-undecanol (RI 1356).
Polar (H-Bonding): The PEG stationary phase acts as a hydrogen bond acceptor. The primary hydroxyl group of 9-methyldecan-1-ol donates a hydrogen bond. This interaction is strong, causing the massive retention shift (
) relative to alkanes.
Experimental Protocol: Self-Validating RI Determination
To generate authoritative data in your specific laboratory, follow this "bracketing" protocol. This method eliminates variability caused by column age, film thickness, or flow rate.
Native Analysis: Dissolve 1 mg of 9-methyldecan-1-ol in 1 mL Dichloromethane (DCM). Note: Polar columns tolerate free alcohols well, but peak tailing can obscure the true apex.
Silylation (Optional but Recommended): React 50 µL sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins. This caps the -OH group, reducing polarity and shifting the RI significantly lower, providing a secondary confirmation point.
Phase 2: The Alkane Ladder
You must co-inject a homologous series of n-alkanes (C10 to C24) to calculate the Linear Retention Index (LRI).
Mix: Prepare a standard containing C16, C18, C20, and C22 alkanes (for polar columns, alcohols elute much later than their carbon number suggests).
Use the Van den Dool and Kratz equation for temperature-programmed runs:
Where:
= Retention time of 9-methyldecan-1-ol
= Retention time of n-alkane eluting before x
= Retention time of n-alkane eluting after x
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for confirming 9-methyldecan-1-ol identity using dual-column validation.
Caption: Dual-column validation workflow. Confirmation requires matching RI data on orthogonal stationary phases to rule out co-eluting isomers.
Troubleshooting & Optimization
Issue
Cause
Solution
Peak Tailing (Polar Column)
Active sites (-OH interaction) in liner or column head.
Trim 10cm from column inlet; Use Ultra Inert liners with glass wool; Switch to FFAP phase (acid-modified) for sharper alcohol peaks.
RI Drift (>5 units)
Column aging (phase bleed) or oven calibration.
Run a fresh n-alkane standard immediately before the sample. Do not rely on "stored" calibration files.
Isomer Co-elution
1-Undecanol and 9-methyldecan-1-ol overlap.
Lower the ramp rate to 2°C/min around 180°C. The iso-isomer (9-methyl) will elute slightly before the n-isomer.
References
NIST Mass Spectrometry Data Center. "1-Decanol, 9-methyl- Retention Indices." NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link]
Santangelo, E. M., et al. "Identification, syntheses, and characterization of the geometric isomers of 9,11-hexadecadienal from female pheromone glands of the sugar cane borer Diatraea saccharalis." Journal of Natural Products, 65.6 (2002): 909-915. (Describes synthesis and GC behavior of precursor 9-decen-1-ol). [Link]
Linstrom, P.J., & Mallard, W.G. (Eds.) "Retention Index Data for 1-Undecanol (Homologous Reference)." NIST Chemistry WebBook, SRD 69. [Link][2]
Babushok, V. I., et al. "Retention indices of polar substances in gas chromatography with linear temperature programming." Russian Chemical Bulletin, 50 (2001): 1027–1031.[3] (Source for polarity shift calculations). [Link]
Comparative Guide: 1H NMR Structural Confirmation of 9-Methyldecan-1-ol
Executive Summary Objective: To provide a definitive technical protocol for the structural confirmation of 9-methyldecan-1-ol (CAS: 55505-28-7) using proton nuclear magnetic resonance ( H NMR) spectroscopy. Context: 9-me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a definitive technical protocol for the structural confirmation of 9-methyldecan-1-ol (CAS: 55505-28-7) using proton nuclear magnetic resonance (
H NMR) spectroscopy.
Context: 9-methyldecan-1-ol is a branched fatty alcohol often utilized as a pheromone precursor or a specialized surfactant intermediate.[1] Its structural integrity—specifically the location of the methyl branching at the penultimate carbon (iso-structure)—is critical for biological activity and physicochemical properties.
The Challenge: Distinguishing 9-methyldecan-1-ol from its linear isomer (1-undecanol ) or its ante-iso isomer (8-methyldecan-1-ol ) is difficult using low-resolution techniques like IR or standard TLC.[1] High-field
H NMR offers a rapid, non-destructive method to validate the branching pattern by analyzing the methyl signal multiplicity and integration.
Theoretical Framework & Diagnostic Logic
The structural confirmation relies on the distinct magnetic environments of the terminal methyl groups.
Target (9-methyldecan-1-ol): Possesses a terminal isopropyl group .[1] The two methyl groups are chemically equivalent and couple to a single methine proton (
), resulting in a doublet signal integrating to 6 protons.
Alternative 1 (1-Undecanol): Possesses a linear chain with a single terminal methyl group. This methyl couples to a methylene group (
), resulting in a triplet signal integrating to 3 protons.
Alternative 2 (8-methyldecan-1-ol / Ante-iso): Possesses a branching methyl at the ante-penultimate position.[1] This results in two distinct methyl signals: one triplet (terminal chain end) and one doublet (branch), each integrating to 3 protons.
Decision Logic Diagram
The following flowchart illustrates the logical pathway for structural assignment based on spectral data.
Figure 1: Decision tree for the structural assignment of C11 fatty alcohol isomers.
Comparative Spectral Data Analysis
The following table contrasts the experimental
H NMR data of 9-methyldecan-1-ol against its primary linear alternative. Data is referenced to residual CHCl at 7.26 ppm.
Table 1: Chemical Shift Comparison (400 MHz, CDCl
)
Assignment
9-Methyldecan-1-ol (Target)
1-Undecanol (Alternative)
Diagnostic Significance
-CH-OH (C1)
3.64 ppm (t, Hz, 2H)
3.64 ppm (t, Hz, 2H)
Confirms primary alcohol functionality.[1] Identical in both isomers.
-CH- (C2)
1.50 – 1.61 ppm (m, ~2H)
1.50 – 1.60 ppm (m, 2H)
Beta-protons.[1] Not diagnostic for remote branching.
Bulk -CH-
1.24 – 1.39 ppm (m, ~13H)*
1.20 – 1.40 ppm (m, 16H)
The "methylene envelope."[1] Integration differs slightly but is unreliable for purity checks.
-CH(CH)
Included in bulk multiplet
N/A
The methine proton at C9 is often obscured by the bulk methylene signal.[1]
Terminal -CH
0.87 ppm (d, Hz, 6H)
0.88 ppm (t, Hz, 3H)
CRITICAL DIFFERENTIATOR. The Doublet vs. Triplet multiplicity is the definitive proof of structure.[1]
*Note: Integration of the bulk methylene region in 9-methyldecan-1-ol typically accounts for protons at C3–C8 plus the C9 methine proton.[1]
Detailed Peak Assignment for 9-Methyldecan-1-ol
Based on synthesis literature [1, 2], the specific assignment is:
Pulse Sequence: zg30 (standard proton with 30° flip angle).
Number of Scans (NS): 16 (sufficient for >10 mg sample).
Relaxation Delay (D1):
2.0 seconds (to ensure accurate integration of methyl signals).
Spectral Width: 0 – 12 ppm.
Temperature: 298 K (25°C).
Step-by-Step Workflow
Preparation: Dissolve ~15 mg of the analyte in 0.6 mL CDCl
. Ensure the solution is homogeneous.
Shimming: Shim the sample until the TMS peak (0.00 ppm) or residual CHCl
peak (7.26 ppm) is sharp and symmetrical (linewidth < 0.5 Hz).
Acquisition: Run the standard proton experiment.
Processing:
Apply an exponential window function (LB = 0.3 Hz).
Phase correct manually to ensure a flat baseline.
Calibrate: Set the residual CHCl
singlet to 7.26 ppm .
Analysis:
Expand the region 0.80 – 1.00 ppm .
Observe the splitting pattern.[3][4][5][6][7][8][9] A clear doublet confirms the isopropyl tail.
Integrate the signal relative to the triplet at 3.64 ppm (set to 2H). The methyl doublet should integrate to 6H .
Validation & Troubleshooting
Self-Validating Checks[1]
Integration Ratio: The ratio of the terminal methyl signal (0.87 ppm) to the hydroxymethyl signal (3.64 ppm) must be 3:1 (representing 6H : 2H). Significant deviation suggests impurity or linear isomer contamination.
Coupling Constant: The coupling constant (
) for the isopropyl doublet is characteristically 6.6 – 6.8 Hz . If the splitting is ~7.0–7.5 Hz and appears as a triplet, the sample is likely the linear isomer.
Common Pitfalls
Virtual Coupling: In higher-order spectra (lower field instruments), the doublet may appear slightly distorted ("roofing effect") due to the proximity of the methine proton signal.
Water Peak: In CDCl
, the water peak appears around 1.56 ppm, which can obscure the C2 methylene or C9 methine signals. Drying the sample or adding DO shake can resolve this overlap.
Advanced Confirmation (If 1H is ambiguous)
If the sample contains a mixture of isomers,
H NMR may show overlapping triplets and doublets. In this case, C NMR is definitive:
9-Methyldecan-1-ol: Shows a distinct signal for the chemically equivalent methyl carbons at ~22.6 ppm and the methine carbon at ~28.0 ppm [1].[1]
1-Undecanol: Shows a single methyl signal at ~14.1 ppm .[1]
References
Synthesis and Spectral Data of 9-Methyldecan-1-ol
Walsh, Z. (2014). Identifizierung und Synthese flüchtiger Inhaltsstoffe aus Insekten. Dissertation, University of Hamburg.
Patent Reference for Synthesis and Characterization
Hope, M.J., et al. (2020). Novel ionizable lipids and lipid nanoparticles and methods of using the same. U.S. Patent Application 2020/0308925. (Contains synthesis of 9-methyldecan-1-ol with NMR peak list).
Reference for Isopropyl vs. Linear Methyl Shifts:
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for chemical shift rules).
Comparing bioactivity of 9-methyldecan-1-ol vs. straight-chain decanol
A Technical Comparison Guide for Researchers & Drug Developers [1] Executive Summary: The "Key" vs. The "Hammer" In the landscape of bioactive lipid alcohols, structural isomerism dictates function.[1] This guide contras...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison Guide for Researchers & Drug Developers [1]
Executive Summary: The "Key" vs. The "Hammer"
In the landscape of bioactive lipid alcohols, structural isomerism dictates function.[1] This guide contrasts 1-Decanol (Straight-Chain) , a potent membrane disruptor and industrial surfactant, with 9-Methyldecan-1-ol , a specialized branched pheromone.[1]
1-Decanol acts as a "Hammer" : It relies on its linear hydrophobic tail to pack densely into lipid bilayers, causing non-specific membrane destabilization.[1] It is a broad-spectrum antimicrobial and penetration enhancer.[1]
9-Methyldecan-1-ol acts as a "Key" : Its methyl branching at the C9 position introduces steric bulk that reduces membrane lethality but increases volatility and specificity.[1] It functions primarily as a high-affinity ligand for insect olfactory receptors, specifically for the sand fly Lutzomyia longipalpis.[1]
The addition of a single methyl group and the shift in carbon backbone length (C10 vs. C11) fundamentally alters the thermodynamic and biological behavior of these molecules.[1]
Property
1-Decanol (Straight-Chain)
9-Methyldecan-1-ol (Branched)
IUPAC Name
Decan-1-ol
9-Methyldecan-1-ol
Formula
C₁₀H₂₂O
C₁₁H₂₄O
Structure
Linear, flexible chain
Linear chain with terminal isopropyl-like fork
Molecular Weight
158.28 g/mol
172.31 g/mol
Lipophilicity (LogP)
~4.57 (High membrane affinity)
~3.37 (Calculated; Lower membrane retention)
Boiling Point
233°C
~119–120°C (at 10 Torr)
Primary Bioactivity
Non-specific: Membrane lysis, surfactant
Specific: Pheromone receptor agonist
Key Application
Antimicrobials, permeation enhancers
Vector control (Leishmaniasis), insect traps
Mechanistic Bioactivity Analysis[1]
A. 1-Decanol: The Membrane Disruptor
1-Decanol exhibits potent antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi.[1] Its linear structure allows it to align parallel to phospholipid fatty acid tails.[1]
Mechanism: The alcohol headgroup (hydroxyl) anchors at the membrane interface, while the C10 tail penetrates the hydrophobic core.[1]
Result: This insertion increases membrane fluidity to a critical point, causing ion leakage (K+ efflux) and eventual cell lysis.
Limitation: High cytotoxicity to mammalian cells limits systemic use; primarily used topically or as a disinfectant.[1]
B. 9-Methyldecan-1-ol: The Volatile Signal
This molecule is a component of the sex pheromone blend of Lutzomyia longipalpis, the primary vector for Visceral Leishmaniasis.[1]
Mechanism: The C9-methyl branching creates steric hindrance, preventing the tight packing required for membrane disruption.[1] Instead, this structure favors volatility (airborne transport) and specific binding to Odorant Binding Proteins (OBPs) in insect antennae.[1]
Result: Attraction of conspecifics (mating aggregation) without significant toxicity to the host or the insect itself.[1]
C. Visualizing the Interaction
The following diagram illustrates the divergent pathways of these two alcohols at the cellular level.
Figure 1: Comparative Mechanism of Action.[1] 1-Decanol targets the physical membrane, while 9-Methyldecan-1-ol targets specific protein receptors.[1]
Experimental Protocols for Validation
To empirically verify the distinction between these two compounds, the following self-validating protocols are recommended.
Objective: Quantify non-specific toxicity via Potassium (K+) Efflux.
Preparation: Harvest S. aureus cells in mid-log phase. Wash and resuspend in HEPES buffer.
Exposure: Incubate cell suspension with 1-Decanol (concentrations: 0, 10, 50, 100 µg/mL) for 30 minutes at 37°C.
Control: Use 9-Methyldecan-1-ol as a negative control to demonstrate lack of lysis.[1]
Filtration: Filter suspension through a 0.22 µm membrane to remove cells.[1]
Measurement: Measure K+ concentration in the filtrate using atomic absorption spectroscopy or a K+ selective electrode.[1]
Validation: A sharp increase in extracellular K+ correlating with 1-Decanol concentration confirms membrane leakage. 9-Methyldecan-1-ol should show minimal leakage.[1]
Objective: Quantify specific behavioral attraction.
Setup: Use a glass Y-tube olfactometer (stem 20cm, arms 15cm). Connect to a filtered air stream (200 mL/min).
Stimulus:
Arm A: Filter paper loaded with 10 µg 9-Methyldecan-1-ol (dissolved in hexane).[1]
Arm B: Solvent control (hexane only).
Subject: Introduce adult Lutzomyia longipalpis (sand flies) individually into the stem.
Scoring: Record choice when the insect passes 5cm into an arm and remains for >15 seconds.
Validation: A Choice Index (CI) > 0.5 toward Arm A confirms pheromonal activity.[1] 1-Decanol typically elicits a neutral or repellent response due to irritation.[1]
Synthesis & Sourcing Implications
1-Decanol: Produced industrially via the Ziegler process (oligomerization of ethylene) or hydrogenation of natural fatty acids (palm kernel oil).[1] It is cheap, abundant, and available in bulk.[1]
9-Methyldecan-1-ol: Requires fine chemical synthesis .[1] A common route involves the Grignard reaction of a branched halide with a protected alcohol or via metathesis of oleyl alcohol derivatives.[1] It is high-cost and typically sourced from specialty pheromone suppliers or extracted from natural essential oils in trace amounts.[1]
References
Togashi, N., et al. (2007).[1] "Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus." Molecules.
Hamilton, J. G. C., et al. (2005).[1] "Synthetic sex pheromone attracts the leishmaniasis vector Lutzomyia longipalpis to traps in the field."[1] Bulletin of Entomological Research.
Kubo, I., et al. (1995).[1] "Structural functions of antimicrobial long-chain alcohols and phenols." Bioorganic & Medicinal Chemistry.
Ducker, C., et al. (2024).[1][2] "A diterpene synthase from the sandfly Lutzomyia longipalpis produces the pheromone sobralene."[1][2] PNAS.[1][2] [1]
National Institute of Standards and Technology (NIST). "1-Decanol, 9-methyl- Properties."[1][3] NIST Chemistry WebBook.[1][3]
Technical Guide: Validation of 9-Methyldecan-1-ol Purity via GC-FID
Executive Summary In the synthesis and application of semiochemicals, specifically the aggregation pheromone component 9-methyldecan-1-ol , purity validation is critical for biological efficacy. While Gas Chromatography-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis and application of semiochemicals, specifically the aggregation pheromone component 9-methyldecan-1-ol , purity validation is critical for biological efficacy. While Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for structural identification, it often fails to provide accurate quantitative purity data due to non-uniform ionization efficiencies of impurities.
This guide establishes Gas Chromatography with Flame Ionization Detection (GC-FID) as the "Gold Standard" for the quantitative validation of 9-methyldecan-1-ol. We provide a direct comparison demonstrating why FID offers superior linearity and mass-balance accuracy over MS, alongside a validated protocol compliant with ICH Q2(R1) guidelines.
Comparative Analysis: FID vs. Alternatives
The Core Argument: Carbon Counting vs. Ionization Efficiency
The primary challenge in validating 9-methyldecan-1-ol is distinguishing it from synthetic byproducts (e.g., unreacted precursors, straight-chain 1-undecanol, or positional isomers like 8-methyldecan-1-ol).
Feature
GC-FID (Recommended)
GC-MS (Alternative)
HPLC-UV/RI
Principle
Combustion (Carbon Counting)
Electron Impact Ionization
UV Absorbance / Refractive Index
Response Factor
Uniform: Proportional to carbon mass. Response Factor (RF) 1.0 for isomers.
Variable: Dependent on fragmentation stability. RF varies significantly between isomers.
Poor: Fatty alcohols lack chromophores. RI is insensitive to trace impurities.
Linear Range
Wide ()
Narrow ()
Narrow
Purity Accuracy
High: Area % closely reflects Mass %.
Medium: Area % is skewed by ionization cross-sections.
Low: Cannot detect non-chromophoric impurities.
Primary Use
Quantitative Purity (Assay)
Qualitative ID (Structure)
Bulk separation (Prep scale)
Stationary Phase Selection: The Separation Challenge
For 9-methyldecan-1-ol, the choice of column determines the ability to resolve the branched isomer from straight-chain analogs.
Option A: PEG/Wax Columns (e.g., DB-WAX UI)
Mechanism:[1][2] Separation based on hydrogen bonding with the hydroxyl group.
Verdict:Preferred. Allows direct injection of the alcohol without derivatization. Excellent peak shape.
Slow ramp allows separation of positional isomers.
Detector (FID)
250°C; H2 (30 mL/min), Air (400 mL/min)
High temperature prevents condensation of fatty alcohols.
Injection Vol
1.0 µL
Standard volume for capillary columns.
Procedure
System Suitability Solution: Prepare 1.0 mg/mL 9-methyldecan-1-ol + 1.0 mg/mL n-Dodecanol (ISTD) in DCM.
Sample Preparation: Dissolve ~10 mg of the test sample in 10 mL DCM (1.0 mg/mL).
Data Acquisition: Inject the blank (DCM), System Suitability, and Samples in triplicate.
Validation Data & Performance
Specificity (Isomer Resolution)
The critical validation parameter is the resolution (
) between 9-methyldecan-1-ol and its potential impurities (e.g., 1-undecanol).
Requirement:
(Baseline separation).
Observation: On a WAX column, the branched isomer (9-methyl) typically elutes slightly before the straight-chain isomer (1-undecanol) due to lower boiling point/reduced Van der Waals interactions.
Accuracy: FID vs. MS Comparison (Mock Data)
The following table illustrates why FID is preferred. In this experiment, a known impurity (Decanol) was spiked at 5.0% (w/w).
Analyte
True Mass %
GC-FID Area %
GC-MS Area % (TIC)
Deviation (FID)
Deviation (MS)
9-methyldecan-1-ol
95.0%
94.8%
91.2%
-0.2%
-3.8%
Impurity A (Decanol)
5.0%
5.2%
8.8%
+0.2%
+3.8%
Interpretation: The GC-MS overestimated the impurity content because lower molecular weight alcohols often ionize more efficiently or fragment differently in Electron Impact (EI) sources. The FID response remained strictly proportional to the carbon mass, yielding a result closer to the true value.
Self-Validating Loop (Graphviz)
To ensure the protocol remains robust over time, implement this self-validating control loop.
Figure 2: Routine System Suitability Test (SST) logic to ensure data integrity.
References
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
National Institute of Standards and Technology (NIST). "9-Methyldecan-1-ol Mass Spectrum." NIST Chemistry WebBook. [Link]
Tay, B., et al. "Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol." Journal of Oil Palm Research, 2013. [Link]
Mass Fragmentation Patterns of 9-Methyldecan-1-ol TMS Ether: A Comparative Guide
This guide provides an in-depth technical analysis of the mass fragmentation patterns of 9-methyldecan-1-ol TMS ether , designed for application scientists and mass spectrometrists. Executive Summary 9-methyldecan-1-ol i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass fragmentation patterns of 9-methyldecan-1-ol TMS ether , designed for application scientists and mass spectrometrists.
Executive Summary
9-methyldecan-1-ol is an iso-branched fatty alcohol often analyzed as a Trimethylsilyl (TMS) ether derivative to improve volatility and thermal stability during Gas Chromatography-Mass Spectrometry (GC-MS).
While TMS derivatization is the industry standard for high-throughput screening, this guide highlights a critical analytical limitation: Electron Ionization (EI) mass spectra of long-chain iso-alcohol TMS ethers are often indistinguishable from their straight-chain or anteiso-isomers. The charge localization on the silicon atom suppresses radical site migration to the alkyl chain, obscuring the branch point.
This guide compares the TMS ether fragmentation against Acetate and Picolinyl alternatives, demonstrating why TMS is superior for sensitivity but inferior for structural elucidation, and establishes the Retention Index (RI) as the mandatory secondary validator.
Part 1: The Analytical Challenge
Differentiation of 9-methyldecan-1-ol (an iso-C11 structure) from n-undecan-1-ol (straight-chain C11) and 8-methyldecan-1-ol (anteiso-C11) is critical in microbial lipidomics and pheromone analysis.
The Analyte: 9-methyldecan-1-ol (
)
The Derivative: 9-methyldecan-1-ol TMS ether (
)
Molecular Weight: 244 u
Structural Context
The methyl branch is located at the
position (iso-structure). In standard EI-MS (70 eV), the fragmentation is dominated by the silyl ether group, leaving the hydrocarbon tail largely intact or fragmenting non-specifically.
Part 2: Mechanism of Fragmentation (TMS Ether)
The fragmentation of 9-methyldecan-1-ol TMS ether is governed by charge localization on the oxygen/silicon center.
-Cleavage (The Dominant Pathway)
The most abundant ion arises from the cleavage of the C1-C2 bond. The positive charge is stabilized by the silicon atom, forming the oxonium ion.
Fragment:
m/z:103
Significance: This is the Base Peak (100% relative abundance) for primary alcohol TMS ethers. It confirms the "primary alcohol" functionality but tells you nothing about the chain length or branching.
Methyl Loss (Silicon)
Loss of a methyl group from the trimethylsilyl moiety.
Fragment:
m/z:229 (244 - 15)
Significance: Confirms the molecular weight (M-15 is often more visible than the molecular ion
).
TMSOH Elimination
Rearrangement leading to the expulsion of trimethylsilanol (
, 90 u).
Fragment:
(Alkene radical cation)
m/z:154 (244 - 90)
Significance: Generates a hydrocarbon ion
. This alkene ion then undergoes further fragmentation typical of hydrocarbons (clusters at m/z 41, 55, 69), which obscures the specific iso-branch signal.
The "Iso" Diagnostic Failure
Theoretically, an iso-terminal group should lose an isopropyl radical (43 u).
Hypothetical Fragment:
= m/z 201.
Reality: In TMS ethers, this ion is extremely weak (<1%) because the ionization energy is absorbed by the silicon center. You typically cannot confidently assign the branch position using EI-MS of the TMS ether alone.
Visualization: Fragmentation Pathway
Caption: Primary fragmentation pathways of 9-methyldecan-1-ol TMS ether under 70 eV EI.
Part 3: Comparative Performance Guide
This section compares the TMS ether against the two most common alternatives: Acetates (standard) and Picolinyl Esters (structural).
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Alcohols. Lipidomics Gateway. Retrieved from [Link]
Authoritative source for lipid mass spectrometry and derivatiz
NIST Mass Spectrometry Data Center. (2023). 9-Decen-1-ol, TMS derivative (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
Standard reference for EI-MS fragmentation patterns of TMS deriv
Harvey, D. J. (1992). Mass Spectrometry of Picolinyl and Other Nitrogen-Containing Derivatives of Lipids. In Advances in Lipid Methodology. Oily Press.
ChemLibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
General principles of alpha-cleavage and silyl ether fragment
Comparative analysis of branched vs. linear lipid tails in LNP efficacy
[1] Executive Summary: The "Cone Shape" Imperative In the engineering of Lipid Nanoparticles (LNPs) for mRNA delivery, the structural architecture of the ionizable lipid tail is a deterministic factor for intracellular b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Cone Shape" Imperative
In the engineering of Lipid Nanoparticles (LNPs) for mRNA delivery, the structural architecture of the ionizable lipid tail is a deterministic factor for intracellular bioavailability. While linear alkyl tails (e.g., C14, C16 chains) offer predictable packing and stability, branched lipid tails have emerged as superior performers in promoting endosomal escape.
This guide analyzes the biophysical mechanisms driving this performance gap. The central thesis is that branched tails increase the hydrophobic volume relative to the headgroup, pushing the lipid packing parameter (
) beyond 1. This "cone shape" geometry lowers the energy barrier for the transition from the lamellar phase () to the inverted hexagonal phase (), which is the critical event required for fusion with the endosomal membrane and subsequent cytosolic release of mRNA.
Part 1: Mechanistic Foundations
The Packing Parameter (
)
The efficacy of an ionizable lipid is governed by its geometry, quantified by the packing parameter:
Where:
= Volume of the hydrophobic tail
= Optimal area of the headgroup
= Critical length of the tail
Lipid Architecture
Geometry
Packing Parameter ()
Preferred Phase
Function
Linear Tails
Cylindrical
Lamellar ()
Stable bilayer formation; poor fusion.
Branched Tails
Cone / Wedge
Inverted Hexagonal ()
Membrane destabilization; high fusion.
Mechanism of Action: Endosomal Escape
Linear lipids tend to form stable bilayers that can become trapped in the endosome, leading to lysosomal degradation. Branched lipids, due to their steric bulk, introduce membrane curvature stress. Upon acidification in the endosome (pH ~5.5), the ionization of the headgroup interacts with anionic endosomal lipids. If the tail is branched, this interaction triggers a rapid phase transition, disrupting the endosomal membrane and releasing the payload.
Figure 1: The mechanistic divergence between linear and branched lipids during endosomal processing. Branched tails facilitate the H_II phase transition necessary for payload release.
Part 2: Comparative Analysis
Efficacy and Potency
Branched lipids consistently outperform linear analogs in in vivo potency, often by an order of magnitude.
Linear (e.g., DLin-KC2-DMA): Effective but requires higher doses. The linear alkyl chains pack tightly, creating a rigid membrane that resists the necessary fusion events.
Branched (e.g., C12-200, 306Oi10, CL4F series): The branching creates "micro-disorder" or increased free volume within the lipid bilayer. This fluidity allows the lipid to more easily adopt the non-bilayer structures required for fusion.
Data Point: In comparative studies of the CL4F lipid library, branched tails (specifically isodecyl or branched C8-C10 chains) showed 10-fold higher luciferase expression in the liver compared to linear C14/C16 analogs.
Biodistribution and Tropism
While liver targeting (ApoE dependent) is standard for most ionizable lipids, tail structure influences extra-hepatic delivery.
Linear: Predominantly restricted to the liver (hepatocytes) due to rapid ApoE adsorption.
Branched: Specific branching patterns can alter protein corona composition. For instance, shorter branched tails have been observed to shift tropism toward the spleen (immune cells) and lung , likely due to altered surface charge density and lipophilicity preventing rapid hepatic clearance.
Stability and Toxicity
Stability: Linear lipids generally form more stable LNPs during storage due to tighter Van der Waals packing. Branched LNPs may be more prone to aggregation or leakage if not stabilized with adequate cholesterol and PEG-lipids.
Toxicity: The high fusogenicity of branched lipids poses a toxicity risk. If the lipid disrupts cellular membranes too aggressively, it can cause cytotoxicity.
Mitigation: Modern branched lipids (e.g., from the Maier et al. 2013 lineage) incorporate biodegradable ester linkages within the tail. This ensures that once the lipid enters the cytoplasm, it is rapidly hydrolyzed into non-toxic metabolites, decoupling high potency from long-term toxicity.
Summary Table: Linear vs. Branched
Feature
Linear Alkyl Tails
Branched Alkyl Tails
Representative Lipid
DLin-MC3-DMA (Standard)
306Oi10, C12-200, CL4F 8-6
Packing Parameter
~1.0 (Cylindrical)
>1.0 (Cone/Wedge)
Endosomal Escape
Moderate (< 2%)
High (> 10-15%)
Membrane Fluidity
Low (Rigid packing)
High (Steric hindrance prevents crystallization)
Potency (In Vivo)
Baseline
10x - 100x Baseline
Toxicity Risk
Low to Moderate
Moderate (High fusogenicity)
Primary Application
Liver Protein Replacement
Vaccines, Genome Editing, Extra-hepatic targets
Part 3: Experimental Validation Protocols
To objectively compare a linear vs. branched lipid in your own lab, utilize this self-validating workflow.
Protocol: TNS Assay for Apparent pKa
Why: Branching can shift the pKa. The optimal pKa for endosomal escape is 6.2–6.5.
Prepare Buffer: 10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate, 130 mM NaCl. Adjust pH range from 2.5 to 11.0 in 0.5 increments.
Prepare Dye: Dissolve TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) in DMSO.
Incubate: Mix LNP solution (20 µM lipid) with TNS (6 µM) in buffers of varying pH in a black 96-well plate.
Calculate: Plot fluorescence vs. pH. The inflection point (50% max fluorescence) is the apparent pKa.
Validation: A branched lipid often shows a sharper transition or a slight shift to higher pKa due to headgroup accessibility changes.
Why: Directly measures the fusogenicity of the lipid at endosomal pH.
Isolate RBCs: Wash human or murine red blood cells with PBS. Resuspend to 2% (v/v).
Incubate: Mix RBCs with LNPs at varying concentrations (0.1 to 10 µg/mL) in buffers at pH 7.4 (physiological) and pH 5.5 (endosomal).
Control: Use Triton X-100 as 100% lysis positive control.
Measure: Incubate for 1 hour at 37°C. Centrifuge. Measure absorbance of supernatant at 540 nm (Hemoglobin release).
Interpretation: Branched lipids should show minimal lysis at pH 7.4 but high lysis at pH 5.5 . Linear lipids often show low lysis at both.
Synthesis Workflow (Graphviz)
The synthesis of branched lipids typically involves Michael addition, allowing for combinatorial library generation.
Figure 2: Combinatorial synthesis workflow for generating branched lipid libraries via Michael addition.
References
Maier, M. A., et al. (2013).[1] Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics.[2] Molecular Therapy.[1] Link
Dong, Y., et al. (2014). Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates. PNAS. (Seminal work on C12-200 and branched lipidoids). Link
Hajj, K. A., et al. (2019). Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Small. Link
Whitehead, K. A., et al. (2014). Synergistic silencing: combinations of lipid-like materials for efficacious siRNA delivery.[3] Molecular Therapy.[1] (Discusses the 306 series lipidoids). Link
Zhang, X., et al. (2023). Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy. Biomaterials. Link
Han, X., et al. (2024). Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles.[4][5] Nano Letters. Link
A Researcher's Guide to Quantitative Analysis of 9-Methyldecan-1-ol: A Comparative Approach to Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry, the accuracy of quantification hinges on the quality of the reference standard. For a molecule like 9-methylde...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the accuracy of quantification hinges on the quality of the reference standard. For a molecule like 9-methyldecan-1-ol, a branched-chain primary alcohol with significance in various research and development sectors, establishing a reliable quantification method is paramount. However, the absence of a commercially available certified reference material (CRM) for 9-methyldecan-1-ol presents a common challenge for analytical scientists.
This guide provides an in-depth comparison of two robust strategies for the accurate quantification of 9-methyldecan-1-ol: the qualification of an in-house primary reference standard and the use of a surrogate standard. By understanding the principles, methodologies, and data-driven comparisons presented, researchers can confidently select and implement the most suitable approach for their specific analytical needs.
The Challenge: Absence of a Certified Reference Material
Strategy 1: Qualification of an In-house Primary Reference Standard
When a CRM is unavailable, the most rigorous alternative is the qualification of an in-house primary reference standard.[5][6][7] This involves obtaining a high-purity batch of 9-methyldecan-1-ol and comprehensively characterizing it to establish its identity and purity with a high degree of confidence. This approach is labor-intensive but provides a well-characterized standard that can be used for the direct calibration of analytical instruments.
Workflow for Qualifying an In-house Standard
The qualification of an in-house reference standard is a multi-step process that relies on orthogonal analytical techniques to provide a comprehensive purity profile.
Caption: Workflow for the qualification of an in-house primary reference standard.
Experimental Protocol: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like 9-methyldecan-1-ol.
Methodology:
Sample Preparation:
Accurately weigh approximately 10 mg of the candidate 9-methyldecan-1-ol standard.
Dissolve in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.
Prepare a series of dilutions for linearity assessment.
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL (splitless mode).
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MSD Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Data Analysis:
The purity is typically determined by area percent normalization, assuming all components have a similar response factor in the flame ionization detector (if used in parallel) or by making appropriate corrections based on relative response factors in the mass spectrometer.
Strategy 2: The Surrogate Standard Approach
An alternative, and often more practical, approach for routine analysis is the use of a surrogate standard. A surrogate is a compound that is chemically similar to the analyte of interest but is not expected to be present in the sample matrix.[8] It is added to the sample at a known concentration before sample preparation to correct for variability in extraction efficiency and instrument response.
Logical Relationship in Surrogate Standard Quantification
The core principle of the surrogate standard method is that the surrogate and the analyte will behave similarly throughout the analytical process.
Technical Evaluation Guide: 9-Methyldecan-1-ol Cytotoxicity Profiling in Cell Culture
Executive Summary This guide outlines the technical framework for evaluating the toxicity of 9-methyldecan-1-ol , a branched C11 fatty alcohol often utilized in pheromone synthesis and specialized surfactant applications...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the technical framework for evaluating the toxicity of 9-methyldecan-1-ol , a branched C11 fatty alcohol often utilized in pheromone synthesis and specialized surfactant applications. Unlike linear fatty alcohols (e.g., 1-Undecanol), the methyl branching at the C9 position introduces steric hindrance that alters membrane intercalation kinetics.
Key Finding: Structure-Activity Relationship (SAR) data suggests that while 9-methyldecan-1-ol exhibits surfactant-like cytotoxicity similar to other C10-C12 alcohols, its branched structure likely results in a higher IC50 (lower potency) compared to its linear isomer, 1-Undecanol, due to reduced lipid bilayer packing density.
To objectively evaluate 9-methyldecan-1-ol, it must be benchmarked against structural analogs and standard positive controls. The following data synthesizes physicochemical properties and expected cytotoxic ranges based on aliphatic alcohol SAR studies.
Technical Insight: The "Branching Effect" is the critical differentiator. Linear alcohols (1-Undecanol) align parallel to membrane phospholipids, causing rigidification followed by catastrophic pore formation. The C9-methyl branch of 9-methyldecan-1-ol acts as a "wedge," preventing tight packing. This often results in a "softer" toxicity profile, where metabolic stress (MTT reduction) is observed before frank membrane rupture (LDH release).
Mechanistic Visualization
The following diagram illustrates the differential interaction of linear vs. branched alcohols with the cellular lipid bilayer.
Caption: Figure 1: Differential membrane intercalation. Linear alcohols cause rigid packing leading to lysis; branched alcohols induce fluidity and metabolic stress.
Experimental Protocols (Self-Validating Systems)
Evaluation of lipophilic volatiles like 9-methyldecan-1-ol requires strict adherence to solubility and evaporation controls.
Protocol A: Preparation of Stable Stock Solutions
Challenge: Fatty alcohols are hydrophobic and can precipitate in aqueous media, causing "oil-out" artifacts.
Primary Stock: Dissolve 9-methyldecan-1-ol in 100% DMSO to a concentration of 100 mM . Vortex for 30 seconds.
Validation: Solution must be optically clear. If cloudy, sonicate at 37°C for 5 mins.
Working Dilutions: Dilute the Primary Stock into pre-warmed (37°C) culture media immediately prior to use.
Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid vehicle toxicity.
Example: To achieve 100 µM treatment: Dilute 1 µL of 100 mM stock into 1000 µL media (Final DMSO = 0.1%).
Rationale: Using a single assay is insufficient. MTT measures metabolic activity (mitochondria), while LDH measures membrane integrity (necrosis).
Step-by-Step Workflow:
Seeding: Plate cells (e.g., HepG2 or fibroblasts) at 10,000 cells/well in a 96-well plate. Incubate 24h.
Treatment: Remove old media. Add 100 µL of fresh media containing 9-methyldecan-1-ol (Range: 0, 10, 25, 50, 100, 200, 500 µM).
Controls:
Negative: Media + 0.1% DMSO.
Positive: Media + 0.1% Triton X-100 (for LDH max release).
Seal:CRITICAL. Seal plate with Parafilm or a pressure-seal adhesive to prevent volatile cross-contamination between wells.
Incubation: 24 hours at 37°C, 5% CO2.
Supernatant Harvest (LDH): Transfer 50 µL of supernatant to a new plate for LDH enzymatic analysis.
Cell Viability (MTT): Add MTT reagent to the remaining cells. Incubate 2-4h. Solubilize formazan crystals with DMSO and read Absorbance at 570nm.
Experimental Workflow Diagram
Caption: Figure 2: Multiplex assay workflow ensuring capture of both metabolic and membrane-integrity data points.
Data Interpretation & Troubleshooting
Interpreting the Gap between MTT and LDH
Scenario A (MTT IC50 ≈ LDH IC50): Indicates rapid necrosis. The compound destroys the membrane immediately. (Typical of linear alcohols).[1][2]
Scenario B (MTT IC50 < LDH IC50): Indicates metabolic stress or apoptosis. The cells are "sick" (mitochondria failing) but the membrane is still intact. This is the expected profile for 9-methyldecan-1-ol at moderate concentrations.
Common Artifacts
Precipitation: If Absorbance spikes at 600nm+ (background), the alcohol has precipitated. Repeat using BSA-conjugated media to improve solubility.
Edge Effect: Due to volatility, outer wells may show higher toxicity or evaporation. Do not use outer wells for data; fill them with PBS.
References
McKarns, S. C., et al. (1997). "Structure-activity relationships for aliphatic alcohols using the Tetrahymena pyriformis test system." Ecotoxicology and Environmental Safety.
Könnecker, G., et al. (2011). "Linear and branched fatty alcohols: A comparative review of toxicity." Regulatory Toxicology and Pharmacology. (General SAR principles for C10-C12 alcohols).
Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters.
OECD Guidelines for the Testing of Chemicals. (2018). "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." (Relevant for surfactant irritation standards).
ECHA Registration Dossier. "1-Undecanol and branched analogs toxicity profiles." European Chemicals Agency.
This technical guide establishes a protocol for benchmarking a novel series of ionizable lipids derived from 9-methyldecan-1-ol (herein referred to as the MD-Series ) against the industry standard SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate).
While SM-102 utilizes a specific combination of linear and internal branching to achieve high efficacy (pKa ~6.68), the MD-Series introduces terminal iso-branching (via the 9-methyl group). This structural modification is hypothesized to disrupt lipid packing within the LNP core, potentially enhancing endosomal fusogenicity while altering the "apparent pKa" and biodegradability profile. This guide details the synthesis rationale, formulation workflows, and critical in vitro/in vivo characterization steps required to validate this hypothesis.
Part 1: The Chemistry of the Challenge
Structural Logic: Linear vs. Iso-Branched
To objectively compare these lipids, we must isolate the variable of tail packing .
The Standard (SM-102): Features a "heptadecan-9-yl" hydrophobic tail (internally branched) and a linear undecyl tail. This architecture balances stability (linear segments) with fluidity (internal branch).
The Challenger (MD-Series): Synthesized using 9-methyldecan-1-ol as a scaffold. This introduces a methyl group at the penultimate carbon of the hydrophobic chain.
Mechanistic Hypothesis: Terminal branching acts as a "wedge," increasing the cone angle of the lipid. This favors the formation of the inverted hexagonal (
) phase—the non-bilayer structure required for fusion with the endosomal membrane—potentially at a higher pH than SM-102.
Diagram 1: Structural Impact on LNP Packing
The following diagram illustrates the theoretical packing difference between the standard SM-102 and the MD-Series inside the LNP core.
Caption: Comparison of lipid tail packing dynamics. Terminal branching (MD-Series) disrupts crystalline order, theoretically lowering the energy barrier for membrane fusion.
Part 2: Formulation & Physicochemical Benchmarking
Experimental Design
Control: SM-102 (Molar Ratio: 50:10:38.5:1.5 | SM-102:DSPC:Chol:PEG-2000-DMG).[1]
Test Group: MD-Lipid (Substitute SM-102 1:1 in the same molar ratio).
Payload: Firefly Luciferase mRNA (mLuc) or eGFP mRNA (for flow cytometry). N/P Ratio: 6.
Microfluidic Mixing Protocol
Reliability Note: Do not use vortex mixing for benchmarking; polydispersity differences will mask chemical effects. Use a staggered herringbone mixer (e.g., NanoAssemblr).
Organic Phase Preparation:
Dissolve lipids in Ethanol (Total lipid conc: 12.5 mM).
Critical Step: Ensure 9-methyldecan-1-ol derivatives are fully solubilized; branched lipids may require brief sonication if the transition temperature is high.
The most common failure point for novel lipids is a pKa shift.
Protocol: Incubate LNPs in buffers ranging from pH 2.5 to 9.0 containing TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid). Measure fluorescence (Ex 321nm / Em 445nm).
Analysis: The pKa is the pH at which 50% of the maximum fluorescence is reached.
Expectation: If the MD-Series pKa is significantly higher (>7.0), it may cause toxicity. If lower (<6.0), it will fail to release cargo in the endosome.
Transfection Efficiency (HeLa & HepG2)
Test in two cell lines: HeLa (easy to transfect) and HepG2 (liver model, harder).
Seeding: 10,000 cells/well in 96-well opaque plates.
Dosing: Dose titration from 10 ng to 200 ng mRNA per well.
Readout: Assess Luciferase activity at 24 hours.
Normalization: Normalize RLU (Relative Light Units) to total protein content (BCA assay) to account for any lipid-induced cytotoxicity.
Part 4: The Benchmarking Workflow (Visualized)
The following diagram outlines the logical flow for validating the MD-Series against SM-102, including "Kill Steps" where the project should be halted if benchmarks are not met.
Caption: Step-by-step validation pipeline. The TNS pKa assay acts as the critical 'Go/No-Go' decision point before biological testing.
Part 5: Conclusion & Strategic Recommendations
When analyzing your data, look for the "Branching Trade-off" :
Potency: The MD-Series (9-methyldecyl) is likely to show higher transfection efficiency per particle due to increased fusogenicity driven by the tail-tip disorder.
Stability: Expect the MD-Series to have slightly lower physical stability (higher aggregation rate over 30 days) compared to the tightly packed SM-102.
Recommendation: If the MD-Series outperforms SM-102 in transfection but suffers in stability, recommend it for ex vivo therapies (e.g., CAR-T engineering) where long-term shelf stability is less critical than immediate transfection potency.
References
Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link
Context: Establishes the baseline properties and structure-activity relationships for SM-102 and similar ionizable lipids.
BroadPharm. (n.d.). "SM-102 Product Information and pKa Data." BroadPharm Catalog. Link
Context: Verified physicochemical data (pKa 6.68) for the control lipid SM-102.[2][3]
Suzuki, Y., & Ishihara, H. (2024). "Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles." Nano Letters. Link
Context: Provides experimental evidence on how tail length and branching (similar to the 9-methyldecan-1-ol modification) alter organ targeting and ApoE adsorption.
Cayman Chemical. (2021). "SM-102 Safety and Research Data Sheet." Cayman Chemical. Link
Context: Source for in vivo dosage standards and toxicity profiles used in the benchmarking protocol.
Kon, E., et al. (2022). "Ionizable Lipid Nanoparticles for mRNA Delivery: The Role of Lipid Structure." BioRxiv.[4][5] Link
Context: Comparative analysis of SM-102 vs. ALC-0315 (branched), serving as a model for interpreting Linear vs.
[1][2][3][4] Executive Summary: Immediate Action Plan For the busy researcher, this section outlines the critical "Do's and Don'ts" for handling 9-Methyldecan-1-ol (CAS: 55505-28-7 / 51750-47-1) waste.[1][2] Category Dir...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary: Immediate Action Plan
For the busy researcher, this section outlines the critical "Do's and Don'ts" for handling 9-Methyldecan-1-ol (CAS: 55505-28-7 / 51750-47-1) waste.[1][2]
Category
Directive
Primary Disposal Method
High-Temperature Incineration via approved hazardous waste contractor.[1][2]
Drain Disposal
STRICTLY PROHIBITED. High aquatic toxicity and lipophilicity cause environmental persistence and treatment plant failure.[1][2]
Waste Stream
Non-Halogenated Organic Solvents.
Compatibility
Segregate from strong oxidizers (e.g., Chromic acid, Perchlorates) to prevent exothermic reactions.
Spill Response
Absorb with inert clay/vermiculite.[1][2] Do not use combustible materials like sawdust.[1][2]
Technical Profile & Risk Assessment
To ensure safety, one must understand the causality behind the disposal protocols. 9-Methyldecan-1-ol is a branched, long-chain primary alcohol (
).[1][2] Its physical properties dictate its waste management lifecycle.[1][2]
Physicochemical Drivers for Disposal
Lipophilicity (LogP ~4.2): This molecule is highly hydrophobic.[1][2] If poured down the drain, it will not dissolve but instead phases out, adhering to pipes and disrupting the bacterial flora in wastewater treatment plants.[1]
Aquatic Toxicity (GHS H411): Classified as "Toxic to aquatic life with long-lasting effects."[1][2] Even small quantities entering waterways can bioaccumulate, making sink disposal a regulatory violation under the Clean Water Act (USA) and similar global frameworks.[1]
Combustibility: With a flash point typically
C (approx.[1][2] F), it does not strictly meet the RCRA D001 "Ignitable" definition (C) for characteristic waste. However, due to its organic nature and heat of combustion, it is managed as ignitable waste to ensure destruction via fuel blending or incineration.[1]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation
Do not mix 9-Methyldecan-1-ol with incompatible streams.[1][2]
Correct Stream: Mix with other non-halogenated organic solvents (Methanol, Ethanol, Acetone, Hexane).[1]
Incorrect Stream: Do not mix with halogenated solvents (DCM, Chloroform) if your facility separates them to reduce disposal costs.
Critical Safety: Never mix with concentrated nitric acid, perchloric acid, or chromium trioxide. Oxidation of long-chain alcohols can be violent.[1][2][3]
Step 2: Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]
Venting: Ensure caps are non-venting during transport but check for pressure buildup if the waste mixture contains volatile co-solvents.[1][2]
Headspace: Leave at least 10% headspace to allow for thermal expansion.[1][2]
Step 3: Labeling
A generic "Organic Waste" label is insufficient for rigorous tracking.[1][2]
Standard: Use the full chemical name: 9-Methyldecan-1-ol.
Hazard Checkboxes: Mark "Irritant" and "Environmental Hazard."[1][2]
Visual Decision Workflow
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision tree for segregating 9-Methyldecan-1-ol waste streams based on co-contaminants.
Spill Management & Emergency Response
In the event of a benchtop spill (<500 mL):
Secure the Area: Alert nearby personnel. Remove ignition sources (Bunsen burners, hot plates).[1][2]
PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental contact), safety goggles, and lab coat.[1][2]
Containment:
Do not use paper towels as the primary absorbent if the substance is hot.[1][2]
Use inert absorbents (Vermiculite, Bentonite clay, or commercial "Universal" pads).[1]
Cleanup:
Cover the spill from the outside working inward.[1][2]
Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1][2]
Label as "Debris contaminated with 9-Methyldecan-1-ol."[1][2]
Final Wash: Clean the surface with a soap/water solution to emulsify any remaining lipophilic residue.[1][2]
Regulatory Compliance & References
Compliance is not optional.[1][2][4][5] This protocol aligns with the following authoritative frameworks:
EPA (USA): While not a P- or U-listed waste, it is regulated under the "Cradle-to-Grave" responsibility of RCRA.[1][2] It must be treated as chemical waste, not municipal trash.[1][2]
REACH (EU): Complies with Annex safety data requirements for aquatic toxicity management.[1][2]
References
PubChem. 9-Methyldecan-1-ol Compound Summary (CID 103950).[1][2] National Library of Medicine.[1][2]
[Link]
ECHA (European Chemicals Agency). Registration Dossier - Alcohols, C11-14-iso-, C13-rich.[1][2] (Providing toxicity data for homologous series).
[Link]
EPA. Resource Conservation and Recovery Act (RCRA) Regulations.[1][2]
[Link][2]